Pristinamycin IA
Description
This compound is a natural product found in Streptomyces pristinaespiralis with data available.
A specific streptogramin group B antibiotic produced by Streptomyces graminofaciens and other bacteria.
Properties
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56)/t26-,31-,32+,33+,34+,36+,37+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCETJZBDTKRY-DZCVGBHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H54N8O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028335 | |
| Record name | Mikamycin IA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3131-03-1 | |
| Record name | Mikamycin IA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mikamycin IA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIKAMYCIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50XJ0NC3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Quest for a Potent Antibiotic: A Technical Guide to the Discovery and Isolation of Pristinamycin IA from Streptomyces pristinaespiralis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, biosynthesis, and isolation of Pristinamycin IA, a crucial component of the pristinamycin antibiotic complex produced by the bacterium Streptomyces pristinaespiralis. This compound, a type B streptogramin, acts synergistically with Pristinamycin IIA to create a potent bactericidal agent effective against a range of pathogenic bacteria, including multidrug-resistant strains. This guide details the experimental protocols for fermentation, extraction, and purification of this compound, presents quantitative data in a structured format, and visualizes the intricate biosynthetic pathways and experimental workflows.
Discovery and Significance
Pristinamycin was first discovered in the 1950s from cultures of Streptomyces pristinaespiralis.[1] It is a natural antibiotic complex comprising two structurally distinct groups of molecules: the macrolactones of group A (Pristinamycin II) and the cyclic hexadepsipeptides of group B (Pristinamycin I).[2] this compound is a major component of the Pristinamycin I group. The synergistic action of these two groups of compounds results in a powerful bactericidal effect, inhibiting protein synthesis in susceptible bacteria. This unique mode of action has made pristinamycin and its semi-synthetic derivatives valuable tools in the fight against antibiotic resistance.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a large non-ribosomal peptide synthetase (NRPS) enzyme complex encoded by a "supercluster" of genes in S. pristinaespiralis.[3] The biosynthesis involves the sequential condensation of seven precursor molecules: 3-hydroxypicolinic acid, L-threonine, L-aminobutyric acid, L-proline, 4-N,N-dimethylamino-L-phenylalanine, 4-oxo-L-pipecolic acid, and L-phenylglycine.[3] The regulation of this biosynthetic pathway is tightly controlled by a complex signaling cascade involving multiple transcriptional regulators.
Regulatory Pathway of Pristinamycin Biosynthesis
The production of pristinamycin is governed by a hierarchical regulatory cascade, as depicted in the diagram below. This network includes activators and repressors that respond to various cellular signals to control the expression of the biosynthetic genes.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces pristinaespiralis. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the antibiotic.
Fermentation Parameters
Several studies have optimized fermentation conditions for pristinamycin production. A summary of typical parameters is provided in the table below.
| Parameter | Value/Range | Reference |
| Microorganism | Streptomyces pristinaespiralis | [4] |
| Temperature | 27-30 °C | [1] |
| pH | 6.5-7.2 | [1] |
| Agitation | 240-250 rpm | [1][4] |
| Fermentation Time | 120 hours | [4] |
Fermentation Media Composition
The composition of the seed and fermentation media plays a crucial role in the growth of S. pristinaespiralis and the production of pristinamycin.
| Medium Component | Concentration (g/L) | Purpose |
| Seed Medium | ||
| Glucose | 10 | Carbon Source |
| Soybean Flour | 25 | Nitrogen Source |
| Peptone | 5 | Nitrogen Source |
| Yeast Extract | 3 | Growth Factors |
| Fermentation Medium | ||
| Soluble Starch | 40 | Carbon Source |
| Glucose | 10 | Carbon Source |
| Soybean Flour | 25 | Nitrogen Source |
| Fish Extract | 10 | Nitrogen Source & Growth Factors |
| (NH₄)₂SO₄ | 1.5 | Nitrogen Source |
| MgSO₄·7H₂O | 3.5 | Mineral Source |
| KH₂PO₄ | 0.2 | Phosphate Source |
| CaCO₃ | 4 | pH Buffering |
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.
Experimental Workflow
The general workflow for the isolation and purification of this compound is outlined in the diagram below.
Detailed Experimental Protocols
4.2.1. Extraction
-
Cell Removal: The fermentation broth is centrifuged or filtered to remove the S. pristinaespiralis mycelia.
-
Acidification: The pH of the resulting supernatant is adjusted to 3.0-4.0 with an appropriate acid (e.g., HCl).
-
Solvent Extraction: The acidified supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate or dichloroethane, at a 1:1 (v/v) ratio. This step is repeated multiple times to ensure efficient extraction of pristinamycin.
-
Concentration: The organic phases are pooled and concentrated under reduced pressure to yield a crude extract.
4.2.2. Purification
-
Macroporous Resin Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto a macroporous adsorbent resin column. The column is washed with a low-polarity solvent to remove impurities.
-
Elution: The pristinamycin components are then eluted from the resin using a more polar solvent, such as methanol or acetonitrile.
-
Preparative High-Performance Liquid Chromatography (HPLC): The eluted fraction containing pristinamycin is further purified by preparative reverse-phase HPLC.
-
Column: C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.
-
Detection: UV detection at approximately 230 nm.
-
-
Lyophilization: The fractions containing pure this compound are collected, pooled, and lyophilized to obtain a solid powder.
Quantitative Data
The yield of this compound can vary depending on the strain of S. pristinaespiralis, fermentation conditions, and the efficiency of the purification process.
Fermentation Yields
| Fermentation Scale | Substrate | Pristinamycin Titer (mg/L) | Reference |
| Shake Flask | Date Syrup | 50.4 | [5] |
| Shake Flask | Glucose | 43.1 | [5] |
| 2 L Bioreactor | Date Syrup | 66.6 | [5] |
| 100 L Bioreactor | Date Syrup | 39.0 | [5] |
| Shake Flask (Engineered Strain) | N/A | 132 (Pristinamycin I) | [1] |
| Shake Flask | Date Fruit Extract | 51.0 | [4] |
Purification Yields
While specific purification fold data is often not explicitly reported, the overall recovery of pristinamycin from the fermentation broth through solvent extraction has been reported to be around 71%.[4] The final yield of pure this compound after all purification steps will be a fraction of this initial recovery.
Characterization of this compound
The identity and purity of the isolated this compound are confirmed using various analytical techniques.
Spectroscopic Data
-
UV-Vis Spectroscopy: Pristinamycin exhibits a maximum absorbance at approximately 230 nm in methanol.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃, δ in ppm): The proton NMR spectrum of this compound shows characteristic signals for the various amino acid residues, including aromatic protons, alpha-protons, and methyl groups.
-
¹³C NMR (in CDCl₃, δ in ppm): The carbon NMR spectrum provides detailed information about the carbon skeleton of the molecule, confirming the presence of carbonyl groups, aromatic carbons, and aliphatic carbons.
-
Note: Detailed NMR assignments can be found in specialized publications and databases.
Conclusion
The discovery and development of this compound from Streptomyces pristinaespiralis represent a significant achievement in the field of antibiotics. The complex biosynthesis and the intricate regulatory networks governing its production continue to be areas of active research. The methodologies for fermentation, isolation, and purification outlined in this guide provide a foundation for researchers and drug development professionals to produce and study this important therapeutic agent. Further optimization of fermentation conditions and purification strategies, along with metabolic engineering of the producing strain, holds the potential to enhance the yield of this compound and ensure its continued availability for combating bacterial infections.
References
- 1. Improvement of pristinamycin I (PI) production in Streptomyces pristinaespiralis by metabolic engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Optimization of fermentation conditions for pristinamycin production by immobilized Streptomyces pristinaespiralis using response surface methodology | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 3. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pristinamycin production using Streptomyces pristinaespiralis and date sirup as substrate-process modeling, optimization, and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric method for estimating pristinamycin bulk and dosage. [wisdomlib.org]
An In-depth Technical Guide to the Mechanism of Action of Pristinamycin IA on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pristinamycin IA, a member of the streptogramin B family of antibiotics, exerts its bacteriostatic effect by targeting the bacterial 50S ribosomal subunit. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding site within the nascent polypeptide exit tunnel, its inhibitory effect on protein synthesis, and the synergistic interplay with Pristinamycin IIA. Furthermore, this document outlines the primary mechanisms of resistance, presents quantitative binding data, and offers detailed protocols for key experimental techniques used to elucidate these interactions. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex molecular processes involved.
Introduction
The ribosome, a complex ribonucleoprotein machine, is the site of protein synthesis in all living organisms and a primary target for a diverse range of antibiotics. Pristinamycin, a naturally occurring antibiotic produced by Streptomyces pristinaespiralis, is a synergistic combination of two structurally distinct components: this compound (a streptogramin B) and Pristinamycin IIA (a streptogramin A)[1][2]. While each component individually exhibits moderate bacteriostatic activity, their combination results in a potent, often bactericidal, effect[1]. This guide focuses on the specific mechanism of action of this compound on the 50S ribosomal subunit.
This compound is a cyclic hexadepsipeptide that inhibits bacterial growth by interfering with translation elongation[3]. Its clinical significance, particularly in the context of rising antibiotic resistance, underscores the importance of a detailed understanding of its molecular interactions with the ribosome. This document aims to provide a technical and in-depth resource for researchers and professionals in the field of antibiotic drug development.
Mechanism of Action of this compound
This compound targets the large (50S) subunit of the bacterial ribosome, specifically binding within the nascent polypeptide exit tunnel (NPET)[4]. The NPET is a channel that extends from the peptidyl transferase center (PTC), the site of peptide bond formation, to the ribosomal surface, providing a path for the elongating polypeptide chain to exit the ribosome.
By binding within the NPET, this compound physically obstructs the passage of the nascent polypeptide chain. This steric hindrance prevents further elongation of the polypeptide, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis[4]. While this compound does not directly inhibit the peptidyl transferase activity of the ribosome, its blockage of the exit tunnel effectively halts the translation process after the formation of a few peptide bonds.
Synergistic Action with Pristinamycin IIA
The potent antimicrobial activity of the pristinamycin complex is a result of the synergistic interaction between this compound and Pristinamycin IIA. Pristinamycin IIA, a polyunsaturated macrolactone, binds to the PTC of the 50S subunit at a site adjacent to the this compound binding site. The binding of Pristinamycin IIA induces a conformational change in the 23S rRNA, which in turn increases the affinity of the ribosome for this compound[5]. This cooperative binding explains the dramatic increase in antibacterial efficacy when both components are present.
The this compound Binding Site
High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have provided detailed insights into the binding pocket of this compound within the NPET. Its binding site is located near the entrance of the tunnel, in close proximity to the PTC.
Key interactions have been identified between this compound and specific nucleotides of the 23S rRNA. UV-induced modification studies have shown that this compound binding affects nucleotides in the highly conserved peptidyl transferase loop, specifically at positions m2A2503/Ψ2504 and G2061/A2062 (E. coli numbering).
dot
Caption: this compound binding site within the 50S ribosomal subunit.
Quantitative Data
The binding affinity of streptogramin B antibiotics, such as this compound, to the bacterial ribosome has been quantified in several studies. The synergistic nature of its interaction with streptogramin A (Pristinamycin IIA) is evident in the dissociation constants (Kd).
| Compound | Condition | Dissociation Constant (Kd) | Reference |
| Streptogramin B | Alone | 59 nM | [6] |
| Streptogramin B | + Streptogramin A | 13.3 nM | [6] |
| Streptogramin B | Alone (in 50% ethanol) | 0.70 µM | [6] |
| Streptogramin B | + Streptogramin A (in 50% ethanol) | 0.13 µM | [6] |
Mechanisms of Resistance
Bacterial resistance to this compound and other streptogramin B antibiotics can arise through two primary mechanisms: enzymatic inactivation and modification of the ribosomal target.
Enzymatic Inactivation
The most common mechanism of acquired resistance is the enzymatic inactivation of the antibiotic. This is mediated by virginiamycin B lyase (Vgb), an enzyme that linearizes the cyclic structure of this compound, rendering it unable to bind to the ribosome. The vgb genes are often located on plasmids, facilitating their horizontal transfer between bacteria.
Ribosomal Alterations
Mutations in the 23S rRNA component of the 50S subunit can also confer resistance to this compound. These mutations typically occur within the antibiotic's binding site in the NPET. A notable mutation is A2062C (in E. coli numbering), which has been shown to confer resistance to 16-membered macrolides and streptogramins in Streptococcus pneumoniae[7]. Other mutations in domain V of the 23S rRNA have also been implicated in resistance.
dot
Caption: Mechanisms of resistance to this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the interaction of this compound with the 50S ribosomal subunit.
Purification of 70S Ribosomes from E. coli
This protocol describes the isolation of translationally active 70S ribosomes.
-
Cell Culture and Harvest:
-
Inoculate 1 L of Luria-Bertani (LB) medium with an overnight culture of E. coli (e.g., MRE600 strain).
-
Grow the culture at 37°C with vigorous shaking to an OD600 of ~0.5.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a wash buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).
-
Centrifuge again and discard the supernatant. The cell pellet can be stored at -80°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (wash buffer supplemented with 10 U/mL RNase-free DNase I).
-
Lyse the cells using a French press at approximately 10,000 psi.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Ribosome Pelleting:
-
Layer the supernatant onto a 1.1 M sucrose cushion prepared in a high-salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).
-
Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16-18 hours at 4°C.
-
-
Ribosome Purification by Sucrose Gradient Centrifugation:
-
Gently rinse the ribosome pellet with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.0, 6 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol) and then resuspend it in the same buffer.
-
Layer the resuspended ribosomes onto a 10-40% linear sucrose gradient prepared in the same buffer.
-
Centrifuge at low speed (e.g., 20,000 rpm in an SW27 rotor) for 18-21 hours at 4°C.
-
Fractionate the gradient while monitoring the absorbance at 260 nm.
-
Pool the fractions corresponding to the 70S peak.
-
-
Concentration and Storage:
-
Concentrate the pooled 70S fractions using an appropriate centrifugal concentrator.
-
Determine the ribosome concentration by measuring the A260 (1 A260 unit = 23 pmol of 70S ribosomes).
-
Flash-freeze the purified ribosomes in small aliquots in liquid nitrogen and store them at -80°C.
-
In Vitro Transcription-Translation Coupled Assay
This assay measures the inhibitory effect of this compound on protein synthesis.
-
Reaction Setup:
-
Use a commercially available E. coli S30 extract system for coupled in vitro transcription-translation.
-
Prepare a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids (including a radiolabeled amino acid like [35S]-methionine if measuring by autoradiography), and an energy source (ATP, GTP).
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a no-antibiotic control and a control with the solvent alone.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for transcription and translation.
-
-
Detection and Quantification:
-
Luciferase/GFP Reporter: If a luciferase or GFP reporter is used, measure the luminescence or fluorescence, respectively, according to the manufacturer's instructions.
-
Radiolabel Incorporation: If a radiolabeled amino acid is used, precipitate the synthesized proteins with trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of protein synthesis inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
-
dot
Caption: Workflow for an in vitro translation inhibition assay.
Ribosome Binding Assay (Filter-Binding)
This assay directly measures the binding of radiolabeled this compound to ribosomes.
-
Reaction Setup:
-
Prepare a series of dilutions of radiolabeled this compound (e.g., [3H]-Pristinamycin IA).
-
In a 96-well plate, mix a fixed concentration of purified 70S ribosomes with the different concentrations of radiolabeled this compound in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20)[6].
-
For competition assays, include a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound or other competing antibiotics.
-
Include controls for non-specific binding (e.g., a large excess of unlabeled this compound).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through a nitrocellulose membrane (which binds ribosomes and associated ligands) using a filter-binding apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radiolabeled this compound.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the radiolabeled this compound concentration.
-
Determine the dissociation constant (Kd) and the number of binding sites (Bmax) by fitting the data to a suitable binding isotherm (e.g., the one-site binding model).
-
X-ray Crystallography of the 50S-Pristinamycin IA Complex
This technique provides high-resolution structural information about the binding of this compound to the 50S subunit.
-
Crystallization:
-
Purify 50S ribosomal subunits to a high concentration and purity.
-
Form a complex of the 50S subunit with this compound by incubating the subunits with an excess of the antibiotic.
-
Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and salts.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) and then flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data from the crystals using a synchrotron X-ray source.
-
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement with a known 50S subunit structure as a search model.
-
Build an atomic model of the 50S-Pristinamycin IA complex into the resulting electron density map.
-
Refine the model against the diffraction data to obtain a final, high-resolution structure.
-
Cryo-Electron Microscopy (Cryo-EM) of the 50S-Pristinamycin IA Complex
Cryo-EM is another powerful technique for determining the structure of large macromolecular complexes.
-
Sample Preparation:
-
Form the 50S-Pristinamycin IA complex as described for X-ray crystallography.
-
Apply a small volume of the complex solution to a cryo-EM grid, blot away the excess liquid, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Image the vitrified sample in a transmission electron microscope (TEM) under cryogenic conditions.
-
Collect a large dataset of images (micrographs) of the randomly oriented particles.
-
-
Image Processing and 3D Reconstruction:
-
Select individual particle images from the micrographs.
-
Classify the particle images to identify different conformational states.
-
Align the particle images and reconstruct a 3D electron density map of the 50S-Pristinamycin IA complex.
-
-
Model Building and Refinement:
-
Fit an atomic model of the 50S subunit and this compound into the cryo-EM density map.
-
Refine the model to improve the fit to the map and to ensure good stereochemistry.
-
Conclusion
This compound represents a clinically important antibiotic that effectively inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. Its mechanism of action, involving the obstruction of the nascent polypeptide exit tunnel, is well-characterized, particularly its synergistic interaction with Pristinamycin IIA. Understanding the molecular details of its binding and the mechanisms by which bacteria develop resistance is crucial for the development of new and improved streptogramin antibiotics. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other ribosome-targeting antibiotics, facilitating future research and drug discovery efforts in the ongoing battle against antimicrobial resistance.
References
- 1. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible binding of pristinamycin IIA (streptogramin A) to ribosomes explains its "lasting damage" effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries | Life Science Alliance [life-science-alliance.org]
Pristinamycin IA: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Pristinamycin, a streptogramin antibiotic derived from Streptomyces pristinaespiralis, is a combination of two structurally distinct but synergistic components: Pristinamycin IA (PIA), a Group B streptogramin, and Pristinamycin IIA (PIIA), a Group A streptogramin.[1] While each component individually exhibits bacteriostatic activity, their combination results in potent bactericidal action.[1][2] This guide focuses on the antibacterial spectrum of this compound, a depsipeptide, against clinically significant Gram-positive bacteria. Due to its synergistic nature, most in-vitro susceptibility data is presented for the combination product, pristinamycin (or the related quinupristin-dalfopristin), which reflects its clinical application.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial 70S ribosome.[3][4] Specifically, PIA binds within the nascent polypeptide exit tunnel (NPET), effectively blocking the elongation of the growing polypeptide chain.[5][6]
The synergistic partner, Pristinamycin IIA, also binds to the 50S ribosomal subunit, but at an adjacent site in the peptidyl transferase center.[6] The binding of PIIA induces a conformational change in the ribosome that significantly increases the affinity of PIA for its binding site, a phenomenon that underpins their synergistic bactericidal activity.[7][8] This dual and cooperative binding action effectively halts protein production, leading to bacterial cell death.
Antibacterial Spectrum and Quantitative Data
Pristinamycin demonstrates a broad spectrum of activity against Gram-positive bacteria, including multidrug-resistant strains.[9] It is particularly effective against staphylococci and streptococci.[1] Its activity against enterococci is generally lower.[2]
The table below summarizes the Minimum Inhibitory Concentration (MIC) data for pristinamycin against key Gram-positive pathogens. MIC values are a standard measure of an antibiotic's in-vitro potency.
| Bacterial Species | Strain Type | No. of Isolates | MIC (mg/L) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 124 | ≤ 0.5 (all isolates) | [10] |
| Streptococcus pneumoniae | Penicillin-Resistant | 47 | Not resistant (specific MICs not detailed) | [11] |
| Streptococcus pneumoniae | Erythromycin-Susceptible & Resistant | 749 | < 1 (for strains appearing resistant by disk diffusion) | [12] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 9 | Not specified (used in treatment) | [2] |
| Enterococcus faecium | iMLSB/cMLSB Phenotypes | 7 | Resistant (by disk diffusion) | [13] |
Note: Data for this compound alone is limited; most studies evaluate the synergistic combination.
Experimental Protocols: Antimicrobial Susceptibility Testing (AST)
The quantitative data presented above is typically determined using standardized laboratory procedures established by bodies like the Clinical and Laboratory Standards Institute (CLSI).[14][15] The primary methods are broth microdilution and agar dilution.
1. Broth Microdilution Method (MIC Determination)
-
Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
-
Protocol Outline:
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of pristinamycin is prepared in a cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Microtiter plates containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is read as the lowest concentration of pristinamycin that completely inhibits visible bacterial growth. A growth control (no antibiotic) and a sterility control (no bacteria) are included for validation.
-
2. Agar Dilution Method
-
Principle: This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.
-
Protocol Outline:
-
Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar supplemented with 5% horse blood for fastidious organisms like S. pneumoniae) is prepared, each containing a specific concentration of pristinamycin.[11]
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A standardized inoculum of 10⁴ to 10⁵ CFU per spot is applied to the surface of each agar plate using a Steers replicator.[11]
-
Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 20-24 hours).
-
Interpretation: The MIC is defined as the lowest concentration of the antibiotic that inhibits visible growth on the agar.
-
Conclusion
This compound, as a key component of the pristinamycin complex, demonstrates significant in-vitro activity against a range of clinically important Gram-positive bacteria, including strains resistant to other classes of antibiotics like methicillin-resistant S. aureus and penicillin-resistant S. pneumoniae. Its unique, synergistic mechanism of action involving the inhibition of ribosomal protein synthesis makes it a valuable therapeutic agent. The standardized methodologies of broth and agar dilution are crucial for accurately determining its potency and guiding clinical use. Further research into resistance mechanisms and the activity of this compound against emerging Gram-positive pathogens is essential for optimizing its role in the antibiotic armamentarium.
References
- 1. Pristinamycin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. [Water-soluble derivatives of factor IA of pristinamycins. Interaction with the bacterial ribosome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible binding of pristinamycin IIA (streptogramin A) to ribosomes explains its "lasting damage" effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on pristinamycin synergism in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [In vitro antibacterial activity of pristinamycin against penicillin resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [In vitro activity of pristinamycin against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Higher Incidence of Pristinamycin Resistance among Enterococcus Faecium with iMLSB/cMLSB Phenotype – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. goums.ac.ir [goums.ac.ir]
Pristinamycin IA: A Technical Guide to a Potent Natural Product Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin IA (PIA), a member of the streptogramin B family of antibiotics, is a cyclic hexadepsipeptide natural product produced by the bacterium Streptomyces pristinaespiralis.[1][2] It is a key component of the pristinamycin complex, which also includes pristinamycin IIA (PIIA), a streptogramin A antibiotic. While each component individually exhibits moderate bacteriostatic activity, their synergistic combination results in a potent bactericidal effect, often up to 100 times more active than the individual components.[1] This guide provides an in-depth technical overview of this compound, focusing on its biosynthesis, mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols relevant to its study and development.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a large ~210 kb gene supercluster in Streptomyces pristinaespiralis.[1][3] This cluster contains genes for both pristinamycin I and II components, which are scattered throughout the region rather than being organized into separate sub-clusters.[1][3] The synthesis of the cyclic hexadepsipeptide backbone of PIA is carried out by a multi-modular non-ribosomal peptide synthetase (NRPS) system.[3][4]
Key enzymes and genes involved in the initial steps of PIA biosynthesis include:
-
SnbA: A 3-hydroxypicolinic acid:AMP ligase that activates the starter unit, 3-hydroxypicolinic acid.[5][6][7]
-
SnbC: A peptide synthetase responsible for the incorporation of L-threonine and L-aminobutyric acid.[5][6][7]
The subsequent assembly of the peptide chain involves additional NRPS modules that incorporate L-proline, 4-dimethylamino-L-phenylalanine, 4-oxo-L-pipecolic acid, and L-phenylglycine.[3]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[8][9] This binding event physically obstructs the passage of the elongating polypeptide chain, leading to premature termination of translation.[9]
The synergistic action with Pristinamycin IIA is crucial for the potent bactericidal activity. PIIA, a streptogramin A, also binds to the 50S ribosomal subunit, but at a distinct, albeit nearby, site. The binding of PIIA is thought to induce a conformational change in the ribosome that increases the affinity for PIA, leading to a stable ternary complex and a complete blockage of protein synthesis.[10]
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of pristinamycin I (PI) production in Streptomyces pristinaespiralis by metabolic engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pristinamycin I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pristinamycin I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irreversible binding of pristinamycin IIA (streptogramin A) to ribosomes explains its "lasting damage" effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Pristinamycin IA: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the core physicochemical properties, mechanism of action, and relevant experimental data for Pristinamycin IA.
This compound, also known as Mikamycin B or Streptogramin B, is a cyclic hexadepsipeptide antibiotic belonging to the streptogramin B class.[1][2] It is a key component of the pristinamycin complex, produced by the bacterium Streptomyces pristinaespiralis.[2][3] While exhibiting moderate bacteriostatic activity on its own, it acts synergistically with pristinamycin IIA to produce a potent bactericidal effect.[3][4] This synergy makes the pristinamycin complex a valuable agent against various bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | References |
| Molecular Weight | 866.96 g/mol | [2][5][6] |
| Chemical Formula | C45H54N8O10 | [2][5][6][7] |
| CAS Number | 3131-03-1 | [2][5][7] |
Mechanism of Action
This compound exerts its antibiotic effect by targeting the bacterial ribosome. Specifically, it binds to the 50S subunit of the 70S ribosome, which leads to the inhibition of protein synthesis.[3][4] The binding of Pristinamycin IIA, a macrolide component of the pristinamycin complex, induces a conformational change in the ribosome that enhances the binding affinity for this compound.[4] This cooperative binding results in an irreversible inhibition of protein synthesis and ultimately leads to bacterial cell death.[4]
Beyond its direct antibiotic activity, this compound is also known to be a substrate and inhibitor of P-glycoprotein (P-gp), a membrane transporter involved in multidrug resistance.[8][9]
Experimental Protocols
In Vitro P-glycoprotein Inhibition Assay
A common method to assess the P-gp inhibitory activity of this compound involves measuring the efflux of a known P-gp substrate, such as [3H]vinblastine, from cells overexpressing P-gp, like the Caco-2 human colon adenocarcinoma cell line.
-
Objective: To determine the effect of this compound on P-gp-mediated efflux.
-
Cell Line: Caco-2 cells.
-
Reagents:
-
This compound
-
[3H]vinblastine (radiolabeled P-gp substrate)
-
Cell culture medium
-
Scintillation fluid
-
-
Procedure:
-
Culture Caco-2 cells to form a confluent monolayer.
-
Pre-incubate the cells with a solution of this compound (e.g., 100 μM) for a specified time (e.g., 0-4 hours).[5][8]
-
Add [3H]vinblastine to the cells and incubate to allow for uptake.
-
Measure the amount of [3H]vinblastine that is transported out of the cells into the apical and basolateral compartments over time.
-
Quantify the radioactivity in the cell lysates and the medium using a scintillation counter.
-
A reduction in the basolateral to apical secretion of [3H]vinblastine in the presence of this compound indicates inhibition of P-gp.[8]
-
In Vivo Formulation Preparation
For animal studies, proper formulation of the poorly water-soluble this compound is crucial.
-
Objective: To prepare a clear, injectable solution of this compound for in vivo administration.
-
Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure (for a 2.5 mg/mL solution): [6]
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).[8]
-
In a sterile vial, add 10% of the final volume as the DMSO stock solution.
-
Add 40% of the final volume as PEG300 and mix thoroughly until the solution is clear. Sonication may be used to aid dissolution.[6]
-
Add 5% of the final volume as Tween 80 and mix again.
-
Finally, add 45% of the final volume as saline and mix until a homogenous solution is obtained.
-
This working solution should be prepared fresh on the day of use.[8]
-
Regulatory Control of Biosynthesis
The production of pristinamycin in S. pristinaespiralis is a tightly regulated process governed by a complex signaling cascade. This regulation occurs at the genetic level, with several regulatory genes controlling the expression of the biosynthetic gene cluster, which spans approximately 210 kb.[3][10]
Caption: Simplified signaling cascade for Pristinamycin biosynthesis regulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pristinamycin [drugfuture.com]
- 3. Pristinamycin - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. abmole.com [abmole.com]
- 6. This compound | Antibiotic | P-gp | TargetMol [targetmol.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]
Pristinamycin IA: A Deep Dive into its Mode of Action on Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pristinamycin IA, a member of the streptogramin B class of antibiotics, is a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth analysis of its molecular mechanism, focusing on its interaction with the bacterial ribosome. This compound binds to the nascent polypeptide exit tunnel (NPET) on the 50S ribosomal subunit, leading to a premature termination of translation. This document details the binding site, the specific interactions with ribosomal RNA (rRNA) and proteins, and the functional consequences of this binding. Furthermore, it outlines key experimental protocols for studying this interaction and presents available quantitative data on its inhibitory activity.
Introduction
Pristinamycin is a naturally occurring antibiotic produced by Streptomyces pristinaespiralis.[1] It is a composite antibiotic, consisting of two structurally distinct but synergistic components: Pristinamycin IIA (a streptogramin A macrolide) and this compound (a cyclic hexadepsipeptide).[1][2] While each component individually exhibits bacteriostatic activity, their combination results in a potent bactericidal effect, often up to 100 times more effective than the individual components.[1][2] This guide focuses specifically on the mode of action of this compound.
This compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3] By interfering with this fundamental process, this compound effectively halts bacterial growth and proliferation. Understanding the precise mechanism of action is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance.
Molecular Mechanism of Action
The primary mode of action of this compound is the inhibition of protein synthesis elongation.[2][4] This is achieved by binding to the large (50S) ribosomal subunit and physically obstructing the path of the growing polypeptide chain.
Binding to the 50S Ribosomal Subunit
This compound binds within the nascent polypeptide exit tunnel (NPET), a channel that spans the large ribosomal subunit through which the newly synthesized polypeptide emerges.[5][6][7] This binding site is distinct from but adjacent to the binding site of Pristinamycin IIA, which interacts with the peptidyl transferase center (PTC).[5] This proximity is the basis for their synergistic activity. The binding of Pristinamycin IIA is thought to induce a conformational change in the ribosome that increases its affinity for this compound.[8]
Interaction with 23S rRNA
The binding of this compound is primarily mediated by interactions with the 23S rRNA component of the 50S subunit. Structural studies of the closely related streptogramin B antibiotic, quinupristin (a derivative of this compound), in complex with the 50S ribosomal subunit from Deinococcus radiodurans have provided detailed insights into these interactions. Quinupristin establishes hydrogen bonds with nucleotides A2062 and C2586 (E. coli numbering) and engages in extensive hydrophobic interactions with nucleotides within domains II, IV, and V of the 23S rRNA.[9] These interactions effectively anchor the antibiotic within the NPET.
Interaction with Ribosomal Proteins
While the primary interactions are with rRNA, some studies suggest the involvement of ribosomal proteins in the binding of streptogramin B antibiotics. Affinity labeling studies using a derivative of virginiamycin S, another streptogramin B antibiotic, identified ribosomal proteins L18 and L22 as being in close proximity to the antibiotic binding site.[10] These proteins are located near the peptidyl transferase center and the entrance to the NPET. Further structural studies are needed to definitively confirm the direct interactions between this compound and specific ribosomal proteins.
Inhibition of Polypeptide Elongation
By occupying a critical position within the NPET, this compound creates a steric blockade that prevents the elongation of the nascent polypeptide chain beyond a few amino acids.[11] The ribosome can initiate translation and form the first few peptide bonds, but as the polypeptide grows and enters the exit tunnel, its progression is halted by the bound antibiotic. This leads to the premature dissociation of the incomplete peptidyl-tRNA from the ribosome, effectively terminating protein synthesis.[1]
Quantitative Data
| Parameter | Description | Typical Range/Value | Reference |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | Varies depending on the bacterial species and the presence of Pristinamycin IIA. | [12] |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a drug that inhibits a specific biological or biochemical function by 50%. For this compound, this would typically be measured in an in vitro translation assay. | Not explicitly found for this compound alone. For comparison, other protein synthesis inhibitors have IC50 values in the µM range in similar assays. | [13][14] |
| Kd (Dissociation Constant) | A measure of the binding affinity between the antibiotic and the ribosome. A lower Kd indicates a higher binding affinity. | Not explicitly found for this compound. Fluorescence polarization studies on derivatives suggest this is a viable method for its determination. | [15][16] |
| Ki (Inhibition Constant) | A measure of the potency of an inhibitor. | Not explicitly found for this compound. |
Experimental Protocols
The study of the this compound mode of action relies on a variety of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The effect of this compound is quantified by measuring the reduction in the amount of synthesized protein.[4][17]
Protocol Outline:
-
Preparation of Cell-Free Extract:
-
Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed to remove cell debris and membranes, yielding the S30 extract.
-
Pre-incubate the S30 extract to degrade endogenous mRNA.
-
-
Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, an energy source (ATP, GTP), an amino acid mixture, and the reporter mRNA.
-
Add varying concentrations of this compound (dissolved in a suitable solvent, with a solvent-only control).
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Quantification:
-
Measure the amount of synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For fluorescent proteins, measure the fluorescence intensity.
-
Plot the protein synthesis activity against the concentration of this compound to determine the IC50 value.
-
Ribosome Footprinting (Ribo-Seq)
This technique provides a high-resolution map of ribosome positions on mRNAs, revealing the precise sites of translational arrest caused by this compound.
Principle: Ribosomes actively translating an mRNA protect a fragment of that mRNA (the "footprint") from nuclease digestion. These protected fragments are isolated, sequenced, and mapped back to the transcriptome to reveal the genome-wide distribution of ribosomes.[18]
Protocol Outline:
-
Cell Treatment and Lysis:
-
Treat bacterial cells with this compound for a short period to arrest translation.
-
Rapidly lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
-
Nuclease Digestion:
-
Treat the cell lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.
-
-
Ribosome Isolation:
-
Isolate the ribosome-mRNA complexes (monosomes) by sucrose gradient centrifugation or size-exclusion chromatography.
-
-
Footprint Extraction and Library Preparation:
-
Extract the RNA from the isolated monosomes.
-
Purify the ribosome-protected mRNA fragments (typically 20-30 nucleotides in length) by gel electrophoresis.
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Reverse transcribe the footprints to cDNA.
-
Amplify the cDNA by PCR to generate a sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Analyze the distribution of ribosome footprints to identify sites of translational pausing or arrest induced by this compound.
-
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Pristinamycin IA Complex
Cryo-EM allows for the high-resolution structural determination of the ribosome in complex with this compound, providing a detailed view of the binding site and interactions.
Principle: A purified solution of ribosome-Pristinamycin IA complexes is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Many thousands of individual particle images are collected and computationally averaged to generate a high-resolution 3D reconstruction of the complex.[19][20][21]
Protocol Outline:
-
Preparation of the Ribosome-Pristinamycin IA Complex:
-
Purify 70S ribosomes from a suitable bacterial strain.
-
Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding site.
-
-
Cryo-EM Grid Preparation:
-
Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to a cryo-EM grid (a small copper grid covered with a holey carbon film).
-
Blot the grid with filter paper to create a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
-
Data Collection:
-
Load the frozen grid into a cryo-electron microscope.
-
Collect a large dataset of images (micrographs) of the vitrified particles at various orientations.
-
-
Image Processing and 3D Reconstruction:
-
Select individual particle images from the micrographs.
-
Align and classify the particle images.
-
Generate an initial 3D model and refine it to high resolution using iterative computational methods.
-
-
Model Building and Analysis:
-
Build an atomic model of the ribosome and this compound into the final 3D density map.
-
Analyze the model to identify the specific rRNA nucleotides and ribosomal protein residues that interact with the antibiotic.
-
Visualizations
Logical Flow of this compound's Mode of Action
Caption: Logical flow of this compound's inhibitory action on bacterial protein synthesis.
Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for determining the IC50 of this compound using an in vitro translation assay.
Simplified Representation of this compound Binding Site
Caption: Simplified diagram of the this compound binding site within the 50S ribosomal subunit.
Conclusion
This compound exerts its antibacterial effect through a well-defined mechanism: the specific binding to the nascent polypeptide exit tunnel of the bacterial 50S ribosomal subunit. This interaction physically obstructs the passage of the elongating polypeptide chain, leading to a premature halt in protein synthesis. The synergistic action with Pristinamycin IIA further enhances its efficacy. The detailed understanding of its mode of action, facilitated by advanced techniques such as cryo-EM and ribosome profiling, provides a solid foundation for the rational design of novel antibiotics that can overcome existing resistance mechanisms. Further research to obtain precise quantitative binding and inhibition data for this compound will be invaluable for these future drug development efforts.
References
- 1. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for streptogramin B resistance in Staphylococcus aureus by virginiamycin B lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 8. Cryo-EM structure of the archaeal 50S ribosomal subunit in complex with initiation factor 6 and implications for ribosome evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Affinity labeling of the virginiamycin S binding site on bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribosome protection by ABC‐F proteins—Molecular mechanism and potential drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Targeting the bacterial stringent response to combat human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Water-soluble derivatives of factor IA of pristinamycins. Interaction with the bacterial ribosome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rcsb.org [rcsb.org]
- 21. biorxiv.org [biorxiv.org]
Pristinamycin IA: A Technical Guide to its Central Role in the Pristinamycin Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pristinamycin IA, a key component of the pristinamycin antibiotic complex. This document details its chemical nature, mechanism of action, and synergistic relationship with Pristinamycin IIA, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Pristinamycin and the Role of this compound
Pristinamycin is a streptogramin antibiotic produced by the bacterium Streptomyces pristinaespiralis. It is a composite antibiotic, consisting of two structurally distinct but synergistic components: this compound (PI A), a member of the streptogramin B group, and Pristinamycin IIA (PIIA), belonging to the streptogramin A group.[1] While each component individually exhibits moderate bacteriostatic activity, their combination results in a potent, broad-spectrum bactericidal effect that can be up to 100 times greater than the individual components.[1] This synergistic action makes pristinamycin an effective therapeutic agent against a range of bacterial infections, including those caused by multi-drug resistant strains.
This compound, a cyclic hexadepsipeptide, is the focus of this guide.[2] Its primary role within the complex is to bind to the 50S ribosomal subunit and physically obstruct the nascent polypeptide exit tunnel.[3][4] This action, in concert with PIIA's inhibition of peptide bond formation, leads to a complete shutdown of bacterial protein synthesis.
Chemical Structure and Properties
This compound is a macrocyclic lactone peptide antibiotic.[2] Its complex cyclic structure is crucial for its interaction with the ribosomal target.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C45H54N8O10 | [2] |
| Molecular Weight | 866.96 g/mol | [2] |
| Class | Streptogramin B | [2] |
| Synonyms | Mikamycin B, Virginiamycin S1 | [2] |
Mechanism of Action and Synergism
The bactericidal efficacy of the pristinamycin complex stems from the synergistic interaction of its two components at the bacterial ribosome.
Individual Action of this compound and IIA
-
This compound (Streptogramin B): Binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit, specifically within the nascent polypeptide exit tunnel.[3][4] This binding event physically blocks the passage of the elongating polypeptide chain, leading to premature termination of protein synthesis.[1] While effective at halting protein elongation, its action alone is primarily bacteriostatic.[5]
-
Pristinamycin IIA (Streptogramin A): Also binds to the 50S ribosomal subunit, in close proximity to the PI A binding site.[3] PIIA binding induces a conformational change in the ribosome that allosterically enhances the binding affinity of PI A.[6] Furthermore, PIIA directly interferes with the binding of both aminoacyl-tRNA and peptidyl-tRNA to the A and P sites of the ribosome, thereby inhibiting peptide bond formation.[1]
Synergistic Action
The binding of PIIA to the ribosome initiates a conformational change that significantly increases the affinity of the ribosome for PI A.[6] This cooperative binding leads to the formation of a stable ternary complex (Ribosome-PIIA-PIA) that effectively locks the ribosome in an inactive state.[6] This synergistic mechanism is the basis for the potent bactericidal activity of the pristinamycin complex.
The following diagram illustrates the synergistic mechanism of action of the pristinamycin complex.
References
- 1. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 4. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible binding of pristinamycin IIA (streptogramin A) to ribosomes explains its "lasting damage" effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pristinamycin IA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin is a streptogramin antibiotic composed of two synergistic components: Pristinamycin IA (a macrolactone) and Pristinamycin IIA (a cyclic hexadepsipeptide). The quantitative analysis of each component is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Principle
The method utilizes a C18 stationary phase and an isocratic mobile phase to achieve separation of this compound from Pristinamycin IIA and potential degradation products. Detection is performed using a UV detector, allowing for accurate quantification of the analyte.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required for this analysis. The following table summarizes the chromatographic conditions.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | ACE-5, C18-HL, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.2% Orthophosphoric acid in water and Acetonitrile (63:37 v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 206 nm |
| Run Time | Approximately 30 minutes |
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Ultrapure water
Standard Preparation:
-
Standard Stock Solution (1000 µg/mL of Pristinamycin): Accurately weigh approximately 100 mg of Pristinamycin reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to volume.
-
Working Standard Solution (100 µg/mL of Pristinamycin): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation (for drug product analysis):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of powder equivalent to 100 mg of Pristinamycin to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.64%[1] |
Table 2: Method Validation Data for Pristinamycin
| Parameter | Result |
| Linearity Range | 25-150 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9998[1] |
| Precision (%RSD) | |
| - Method Precision | 1.49%[1] |
| - System Precision | 0.64%[1] |
| Retention Time (approx.) | This compound: ~15.9 min |
| Pristinamycin IIA: ~26.7 min | |
| Limit of Detection (LOD) | Not reported |
| Limit of Quantification (LOQ) | Not reported |
| Accuracy (% Recovery) | Not reported |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a detailed and robust RP-HPLC method for the quantitative analysis of this compound. The method is suitable for quality control, stability studies, and other analytical applications in a research and drug development setting. Adherence to the described protocol will ensure accurate and reliable results.
References
Application Notes and Protocols for Pristinamycin IA Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin IA is a component of the streptogramin antibiotic pristinamycin. Together with pristinamycin IIA, it exhibits synergistic bactericidal activity against a range of Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its antimicrobial potency, evaluating potential resistance mechanisms, and guiding drug development efforts. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4][5]
Currently, there are no specific standardized MIC testing protocols for this compound published by major regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). In practice, susceptibility testing for the related streptogramin antibiotic, quinupristin-dalfopristin, is sometimes used as a proxy.[1]
This document provides detailed protocols for determining the MIC of this compound based on established and widely accepted general methodologies for antimicrobial susceptibility testing (AST), including broth microdilution and agar dilution, as recommended by CLSI and EUCAST for other antimicrobial agents.[3][5][6][7]
Key Principles of MIC Testing
MIC testing relies on exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is recorded as the MIC. The primary methods for determining MICs are broth dilution and agar dilution.[2][6][7]
Data Presentation
The following tables summarize exemplary MIC data for Pristinamycin against specific microorganisms and provide a template for recording quality control (QC) results. It is important to note that these values are illustrative and actual MICs should be determined experimentally.
Table 1: Exemplary Minimum Inhibitory Concentrations (MICs) of Pristinamycin against Oral Streptococci
| Organism Strain | Pristinamycin MIC (mg/L) | Amoxicillin MIC (mg/L) | Erythromycin MIC (mg/L) | Vancomycin MIC (mg/L) |
| Oral Streptococci | 0.03 - 1 (mode 0.25) | Similar to Pristinamycin | Mode 0.06 | Mode 1 |
Data adapted from a 1987 study comparing the inhibitory activity of pristinamycin against oral streptococci.[8]
Table 2: Quality Control (QC) Strains and Expected MIC Ranges
Since specific QC ranges for this compound are not established by CLSI or EUCAST, it is recommended to use standard QC strains relevant to the spectrum of activity of streptogramins, such as those used for quinupristin-dalfopristin, to ensure the reliability of the testing method. Laboratories should establish their own internal QC ranges based on repeated testing.
| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | This compound | (To be determined by the laboratory) |
| Enterococcus faecalis ATCC® 29212™ | This compound | (To be determined by the laboratory) |
| Streptococcus pneumoniae ATCC® 49619™ | This compound | (To be determined by the laboratory) |
Experimental Protocols
The following are detailed protocols for performing broth microdilution and agar dilution MIC testing for this compound.
Protocol 1: Broth Microdilution MIC Assay
This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate.
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide [DMSO], followed by dilution in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (including QC strains)
-
Tryptic Soy Agar (TSA) or other suitable solid medium for inoculum preparation
-
Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in sterile CAMHB to create a working stock solution.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of each row in a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (no antibiotic).
-
Well 12 can serve as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism.[9]
-
Transfer the colonies to a tube containing sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Within 30 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10] A common dilution is 1:100 of the 0.5 McFarland suspension.[10]
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Agar Dilution MIC Assay
In this method, varying concentrations of this compound are incorporated into an agar medium prior to solidification.
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm or 150 mm)
-
Bacterial strains for testing (including QC strains)
-
Tryptic Soy Agar (TSA) or other suitable solid medium for inoculum preparation
-
Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and allow it to cool to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the 10x this compound stock solution to 9 parts of the molten MHA. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
For the agar dilution method, the final inoculum to be spotted on the agar should be approximately 1 x 10⁴ CFU per spot. This is typically achieved by diluting the 0.5 McFarland suspension 1:10.[10]
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating device, spot 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logic for interpreting MIC results.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Agar Dilution MIC Testing.
Caption: Logic for Interpreting MIC Results.
References
- 1. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. researchgate.net [researchgate.net]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rapidmicrobiology.com [rapidmicrobiology.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. In-vitro susceptibility of oral streptococci to pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chainnetwork.org [chainnetwork.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription/Translation Assays Using Pristinamycin IA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin IA is a member of the streptogramin B class of antibiotics.[1] These antibiotics are potent inhibitors of bacterial protein synthesis and are of significant interest in drug development due to their efficacy against various bacterial pathogens. This document provides detailed application notes and protocols for utilizing in vitro transcription/translation (IVTT) assays to characterize the inhibitory activity of this compound. IVTT systems, particularly those derived from Escherichia coli (E. coli), offer a powerful and controlled environment for studying the effects of antibiotics on the fundamental process of protein synthesis. These systems allow for the rapid and sensitive quantification of inhibition without the complexities of cell-based assays.
Principle of the Assay
Coupled IVTT systems integrate the processes of transcription and translation into a single reaction, mimicking the concurrent nature of these events in prokaryotes. A DNA template, typically a plasmid encoding a reporter gene such as luciferase, is added to a cell-free extract (e.g., E. coli S30 extract) containing all the necessary machinery for transcription and translation, including ribosomes, RNA polymerase, tRNAs, and amino acids. The expression of the reporter gene results in a measurable signal (e.g., luminescence), which is directly proportional to the amount of functional protein synthesized.
When an inhibitor of protein synthesis, such as this compound, is introduced into the system, it interferes with the translational machinery, leading to a dose-dependent decrease in the reporter signal. By measuring the signal across a range of inhibitor concentrations, a dose-response curve can be generated, and key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), can be determined.
Mechanism of Action of this compound
This compound, a streptogramin B antibiotic, targets the 50S subunit of the bacterial ribosome.[1] Its primary mechanism of action involves binding to the nascent polypeptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.[2] By obstructing the NPET, this compound physically blocks the elongation of the polypeptide chain, leading to premature termination of translation.[1][3] Specifically, studies have shown that this compound causes the dissociation of peptidyl-tRNAs containing approximately six amino acid residues.[1]
This compound exhibits a synergistic effect with streptogramin A antibiotics (e.g., Pristinamycin IIA). The binding of a streptogramin A molecule to the peptidyl transferase center of the 50S subunit induces a conformational change in the ribosome. This conformational change increases the affinity of the ribosome for the streptogramin B molecule (this compound), enhancing its inhibitory effect.[3]
Data Presentation
The quantitative data from IVTT assays can be summarized to compare the inhibitory effects of this compound and to determine its potency.
Table 1: Dose-Response of this compound on in vitro Protein Synthesis
| This compound (µM) | Percent Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 0.5 | 48.9 |
| 1 | 75.3 |
| 5 | 92.1 |
| 10 | 98.6 |
| IC50 (µM) | ~0.51 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual IC50 values should be determined experimentally.
Table 2: Effects of Streptogramin Components on Nascent Polypeptide Chains
| Antibiotic | Class | Effect on Peptidyl-tRNA |
| This compound | Streptogramin B | Dissociation after ~6 amino acid residues[1] |
| Erythromycin | Macrolide | Dissociation after 6-8 amino acid residues[1] |
| Clindamycin | Lincosamide | Dissociation after 2-4 amino acid residues[1] |
| Josamycin | Macrolide | Dissociation after 2-4 amino acid residues[1] |
| Spiramycin | Macrolide | Dissociation after 2-4 amino acid residues[1] |
| Telithromycin | Ketolide | Dissociation after 9-10 amino acid residues[1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Coupled E. coli IVTT System with Luciferase Reporter
This protocol describes the determination of the IC50 value of this compound using a commercially available E. coli-based coupled IVTT kit and a luciferase reporter plasmid.
Materials:
-
E. coli S30 Extract-based Coupled IVTT Kit (e.g., from Promega, Thermo Fisher Scientific)
-
Plasmid DNA encoding Firefly Luciferase under a T7 promoter (e.g., pBEST-luc)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Luciferase Assay Reagent
-
Luminometer
-
Microcentrifuge tubes
-
Pipettes and sterile, nuclease-free tips
-
96-well white, opaque microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in DMSO to achieve final assay concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).
-
Prepare a "no inhibitor" control with DMSO only.
-
Thaw all components of the IVTT kit on ice.
-
-
Reaction Setup (per well of a 96-well plate):
-
In a microcentrifuge tube, assemble the IVTT reaction mix according to the manufacturer's instructions. A typical 25 µL reaction might include:
-
E. coli S30 Extract
-
Reaction Buffer
-
Amino Acid Mixture
-
T7 RNA Polymerase
-
Plasmid DNA (e.g., 250 ng)
-
-
Add 1 µL of the appropriate this compound dilution or DMSO control to each reaction tube.
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Transfer the reaction mixtures to a 96-well white, opaque microplate.
-
Incubate the plate at 37°C for 2 hours in a plate reader with incubation capabilities or a standard incubator.
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Add the Luciferase Assay Reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio, e.g., 25 µL of reagent to a 25 µL reaction).
-
Mix briefly by gentle shaking.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration using the following formula: Percent Inhibition = (1 - (Luminescence_sample / Luminescence_control)) * 100
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Inhibition of bacterial translation elongation by this compound.
References
- 1. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome. | Sigma-Aldrich [sigmaaldrich.cn]
- 2. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The streptogramin antibiotics: update on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Pristinamycin IA Ribosome Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin IA, a member of the streptogramin B family of antibiotics, is a potent inhibitor of bacterial protein synthesis. It exerts its bacteriostatic effect by binding to the 50S ribosomal subunit, thereby interfering with the elongation of polypeptide chains.[1] this compound acts synergistically with Pristinamycin IIA (a streptogramin A antibiotic), leading to a bactericidal effect that can be up to 100 times more potent than either component alone.[1] This synergistic action is a result of the binding of Pristinamycin IIA inducing a conformational change in the ribosome that increases the binding affinity of this compound. This application note provides detailed protocols for two common methods to study the binding of this compound to the bacterial ribosome: a nitrocellulose filter binding assay and a fluorescence polarization assay.
Mechanism of Action
This compound binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, near the entrance of the polypeptide exit tunnel. This binding interferes with the positioning of the aminoacyl- and peptidyl-tRNAs, ultimately inhibiting peptide bond formation and halting protein synthesis. The synergistic binding with Pristinamycin IIA, which binds to an adjacent site on the 50S subunit, locks the ribosome in a conformation that is non-productive for protein synthesis.
Caption: Signaling pathway of this compound and IIA synergistic action.
Quantitative Data
The synergistic binding of streptogramins has been quantified using radiolabeled compounds. The following table summarizes the dissociation constants (Kd) for the binding of [G-³H]streptogramin B (a close analog of this compound) to E. coli ribosomes in the presence and absence of streptogramin A.[2]
| Compound | Condition | Dissociation Constant (Kd) |
| [G-³H]streptogramin B | Alone | 59 nM |
| [G-³H]streptogramin B | + Streptogramin A | 13.3 nM |
The presence of streptogramin A significantly increases the affinity of streptogramin B for the ribosome, as indicated by the lower Kd value.
Experimental Protocols
Two primary methods for assaying the binding of this compound to the ribosome are detailed below.
Nitrocellulose Filter Binding Assay
This assay relies on the principle that proteins (in this case, ribosomes) and protein-ligand complexes are retained by a nitrocellulose membrane, while small unbound ligands pass through. By using a labeled ligand, the amount of bound ligand can be quantified.
Caption: Experimental workflow for the nitrocellulose filter binding assay.
Materials:
-
This compound (or a radiolabeled derivative, e.g., [³H]-Pristinamycin IA)
-
Purified bacterial 70S ribosomes or 50S ribosomal subunits
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid (for radiolabeled assays)
Protocol:
-
Preparation of Ribosomes: Thaw purified ribosomes on ice. Dilute to the desired concentration in cold Binding Buffer.
-
Preparation of Ligand: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in Binding Buffer. If using a radiolabeled ligand, the specific activity should be known.
-
Binding Reaction:
-
In a microcentrifuge tube, combine a fixed concentration of ribosomes (e.g., 50-100 nM) with varying concentrations of labeled this compound.
-
For competition assays, use a fixed concentration of labeled this compound and varying concentrations of unlabeled competitor.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Pre-soak the nitrocellulose membranes in Wash Buffer for at least 10 minutes.
-
Assemble the filtration apparatus with a pre-soaked membrane.
-
Apply a vacuum and filter the reaction mixture through the membrane.
-
Immediately wash the filter with 3 x 1 mL of cold Wash Buffer to remove unbound ligand.
-
-
Quantification:
-
Carefully remove the filter and place it in a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Correct for non-specific binding by subtracting the counts from a control reaction without ribosomes.
-
Plot the amount of bound ligand as a function of the free ligand concentration.
-
The dissociation constant (Kd) can be determined by fitting the data to a saturation binding curve using appropriate software (e.g., GraphPad Prism).
-
Fluorescence Polarization Assay
This method is based on the principle that a small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule like a ribosome, its tumbling is slowed, leading to an increase in fluorescence polarization. This compound derivatives have been shown to be fluorescent, making this a suitable assay method.[3]
Caption: Experimental workflow for the fluorescence polarization assay.
Materials:
-
Fluorescently labeled this compound derivative
-
Purified bacterial 70S ribosomes or 50S ribosomal subunits
-
Assay Buffer (e.g., 50 mM HEPES pH 7.6, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
Black, low-volume 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent this compound derivative in DMSO and dilute to the working concentration in Assay Buffer. The final concentration should be low (nM range) to minimize background fluorescence.
-
Prepare a serial dilution of the ribosomes in Assay Buffer.
-
-
Direct Binding Assay:
-
To the wells of the microplate, add a fixed concentration of the fluorescent this compound derivative.
-
Add increasing concentrations of ribosomes to the wells.
-
Include a control with only the fluorescent ligand to determine the baseline polarization.
-
The final volume in each well should be constant.
-
-
Competition Assay:
-
To the wells, add a fixed concentration of both the fluorescent this compound derivative and the ribosomes (at a concentration that gives a significant polarization signal).
-
Add increasing concentrations of unlabeled this compound or other competitor compounds.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.
-
Data Analysis:
-
For direct binding, plot the change in mP as a function of the ribosome concentration and fit the data to a one-site binding model to determine the Kd.
-
For competition assays, plot the mP values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
The nitrocellulose filter binding and fluorescence polarization assays are robust methods for characterizing the interaction of this compound with the bacterial ribosome. These protocols provide a framework for determining key binding parameters such as the dissociation constant (Kd) and for screening potential inhibitors. The synergistic nature of this compound with Pristinamycin IIA can also be effectively studied using these techniques by observing the enhancement of binding in the presence of the co-factor. These assays are invaluable tools for the study of ribosome-targeting antibiotics and the development of new antibacterial agents.
References
- 1. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic interaction of the streptogramins with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Water-soluble derivatives of factor IA of pristinamycins. Interaction with the bacterial ribosome] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pristinamycin IA: A Tool for Investigating Bacterial Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin IA, a member of the streptogramin B class of antibiotics, is a potent inhibitor of bacterial protein synthesis. It acts by binding to the 50S ribosomal subunit, leading to the premature release of the nascent polypeptide chain. In nature, this compound is produced by Streptomyces pristinaespiralis and acts synergistically with Pristinamycin IIA, a streptogramin A component, to achieve bactericidal activity against a broad spectrum of Gram-positive bacteria.[1][2] This synergistic action involves the binding of Pristinamycin IIA inducing a conformational change in the ribosome that enhances the binding of this compound.[1] Due to its efficacy against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), this compound serves as a critical tool for studying the mechanisms of bacterial resistance to ribosome-targeting antibiotics.[3][4][5]
These application notes provide detailed protocols for utilizing this compound to investigate key bacterial resistance mechanisms, including target site modification, enzymatic inactivation, and active efflux.
Data Presentation: Minimum Inhibitory Concentrations (MIC) of Pristinamycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of pristinamycin against various susceptible and resistant bacterial strains. This data is crucial for selecting appropriate concentrations for in vitro studies and for characterizing the resistance profiles of clinical and laboratory-evolved isolates.
| Bacterial Species | Resistance Phenotype/Genotype | Pristinamycin MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.5 | [6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.5 - 0.75 | [6][7] |
| Staphylococcus aureus | Macrolide-Resistant (McRSA) | 46.2% resistant isolates | [8] |
| Streptococcus pneumoniae | Penicillin-Susceptible | <1 | [1][9][10] |
| Streptococcus pneumoniae | Penicillin-Resistant | <1 | [9][10] |
| Streptococcus pneumoniae | Erythromycin-Resistant | 0.25 - 2 | [4] |
| Enterococcus faecium | Vancomycin-Susceptible | ≤1.56 | [10][11] |
| Enterococcus faecium | Vancomycin-Resistant (VREF) | Varied, some resistant | [5][12][13][14][15] |
| Enterococcus faecalis | Generally higher MICs (≥3.12) | [10][11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is a fundamental parameter for assessing bacterial susceptibility. The following are standard protocols for its determination.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Plate reader (optional)
Protocol:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
This method involves incorporating the antimicrobial agent into an agar medium, upon which a standardized bacterial inoculum is spotted.[9][16]
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in logarithmic growth phase
-
Steers replicator or multipoint inoculator
Protocol:
-
Prepare a series of MHA plates containing two-fold dilutions of this compound.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Using a Steers replicator or multipoint inoculator, spot the bacterial suspension onto the surface of the agar plates.
-
Include a growth control plate (agar without antibiotic).
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.[16]
In Vitro Evolution of this compound Resistance
This protocol describes a method for inducing resistance to this compound in a controlled laboratory setting to study the genetic and phenotypic changes that occur.[3][17][18][19]
Materials:
-
This compound
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Bacterial strain of interest
-
Shaking incubator
-
Spectrophotometer
Protocol:
-
Determine the baseline MIC of this compound for the bacterial strain.
-
Inoculate a fresh culture of the bacteria into a series of tubes or flasks containing sub-inhibitory concentrations of this compound (e.g., 0.25x, 0.5x, and 1x the MIC).
-
Incubate the cultures with shaking at the optimal temperature for the bacterium.
-
After a period of growth (e.g., 24 hours), transfer an aliquot of the culture from the tube with the highest concentration of this compound that shows growth to a new series of tubes with increasing concentrations of the antibiotic.
-
Repeat this serial passage daily for a desired number of passages or until a significant increase in the MIC is observed.
-
Periodically, plate the cultures on antibiotic-free agar to isolate single colonies for further characterization (e.g., MIC determination, whole-genome sequencing).
Identification of Resistance Genes
The following protocols outline methods for identifying common genes associated with streptogramin resistance.
The vat (virginiamycin acetyltransferase) and vgb (virginiamycin B lyase) genes confer resistance to streptogramin A and B components, respectively.
Materials:
-
Genomic DNA extracted from the bacterial isolate
-
Primers specific for vat and vgb genes (sequences to be obtained from relevant literature)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Protocol:
-
Design or obtain primer pairs specific for the target vat and vgb genes.
-
Set up a PCR reaction mixture containing the extracted genomic DNA, primers, dNTPs, Taq polymerase, and buffer.
-
Perform PCR using a thermocycler with an optimized annealing temperature for the specific primers. A general protocol would include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.
Mutations in the 23S rRNA gene, the target of this compound, can confer resistance.
Materials:
-
Genomic DNA from the bacterial isolate
-
Primers flanking the variable regions of the 23S rRNA gene
-
PCR reagents
-
DNA sequencing service or equipment
Protocol:
-
Amplify the 23S rRNA gene from the genomic DNA using broad-range or species-specific primers.[20]
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified PCR product using the same or internal sequencing primers.[20]
-
Align the obtained sequence with a reference 23S rRNA gene sequence from a susceptible strain to identify any mutations.
Screening for Efflux Pump Activity and Inhibition
Efflux pumps can actively transport this compound out of the bacterial cell, leading to resistance. These protocols can be used to assess efflux pump activity and screen for potential inhibitors.
This is a simple, agar-based method for the presumptive identification of overexpressed efflux pumps.[6][7][21][22]
Materials:
-
Tryptic Soy Agar (TSA) plates
-
Ethidium bromide (EtBr)
-
Bacterial cultures
-
UV transilluminator
Protocol:
-
Prepare TSA plates containing a range of EtBr concentrations (e.g., 0, 0.5, 1, 1.5, 2, 2.5 µg/mL).[21]
-
Adjust the turbidity of the bacterial cultures to a 0.5 McFarland standard.[21]
-
Divide each plate into sectors by drawing radial lines (a "cartwheel" pattern).[21]
-
Swab each bacterial strain from the center to the edge of a sector on each plate.[6]
-
Incubate the plates at 37°C for 16 hours.[6]
-
Examine the plates under a UV transilluminator. The minimum concentration of EtBr that produces fluorescence of the bacterial mass is recorded. Strains with overexpressed efflux pumps will require higher concentrations of EtBr to fluoresce.[6]
This assay is used to determine if a compound can potentiate the activity of an antibiotic, suggesting it may be an efflux pump inhibitor (EPI).[23][24][25][26][27]
Materials:
-
This compound
-
Potential efflux pump inhibitor (EPI)
-
Bacterial strain with known or suspected efflux-mediated resistance
-
96-well microtiter plates
-
Broth medium
Protocol:
-
Prepare serial two-fold dilutions of this compound along the x-axis of a 96-well plate.
-
Prepare serial two-fold dilutions of the potential EPI along the y-axis of the plate.
-
This creates a matrix of wells with various combinations of this compound and the EPI.
-
Inoculate all wells with a standardized bacterial suspension (as in the broth microdilution MIC protocol).
-
Incubate the plate and determine the MIC of this compound in the presence of different concentrations of the EPI.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism). A significant reduction in the MIC of this compound in the presence of the EPI suggests inhibition of efflux.
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro development of resistance to telithromycin (HMR 3647), four macrolides, clindamycin, and pristinamycin in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diminished Killing of Pneumococci by Pristinamycin Demonstrated by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral pristinamycin for the treatment of resistant Gram-positive infections in patients with cancer: Evaluation of clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of efflux pump-mediated multidrug-resistant bacteria by the ethidium bromide-agar cartwheel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of antibiotic resistance in enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [In vitro antibacterial activity of pristinamycin against penicillin resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [In vitro activity of pristinamycin against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pristinamycin for Enterococcus faecium resistant to vancomycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Higher Incidence of Pristinamycin Resistance among Enterococcus Faecium with iMLSB/cMLSB Phenotype – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Modes and Modulations of Antibiotic Resistance Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Streptogramin-based gene regulation systems for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evolution of Streptomyces pristinaespiralis for resistance and production of pristinamycin by genome shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fast Evolution of SOS-Independent Multi-Drug Resistance in Bacteria [elifesciences.org]
- 20. tandfonline.com [tandfonline.com]
- 21. ijcrr.com [ijcrr.com]
- 22. researchgate.net [researchgate.net]
- 23. Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for Pristinamycin IA in Methicillin-Resistant Staphylococcus aureus (MRSA) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin, a streptogramin antibiotic derived from Streptomyces pristinaespiralis, is a potent antimicrobial agent with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] MRSA represents a major global health challenge due to its resistance to most beta-lactam antibiotics. Pristinamycin is a mixture of two structurally unrelated components, Pristinamycin IA (a streptogramin B) and Pristinamycin IIA (a streptogramin A), which act synergistically to inhibit bacterial protein synthesis.[1] While individually bacteriostatic, the combination of these two components results in a potent bactericidal effect, often up to 100 times more effective than the separate components.[1]
These application notes provide a comprehensive overview of the use of this compound in MRSA research, including its mechanism of action, in vitro and in vivo efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The bactericidal activity of pristinamycin is a result of the synergistic binding of its two components, this compound (PIA) and Pristinamycin IIA (PIIA), to the bacterial 50S ribosomal subunit.[1] This cooperative binding effectively halts protein synthesis.
-
Binding of Pristinamycin IIA (Streptogramin A): PIIA is the first component to bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[2] This initial binding induces a conformational change in the ribosome.
-
Enhanced Binding of this compound (Streptogramin B): The conformational change triggered by PIIA binding significantly increases the affinity of the ribosome for PIA.
-
Irreversible Inhibition: this compound then binds to a site in the nascent peptide exit tunnel, effectively locking PIIA onto the ribosome.[3] This creates a stable ternary complex (ribosome-PIIA-PIA) that irreversibly blocks the elongation of the polypeptide chain, leading to the inhibition of protein synthesis and ultimately bacterial cell death.[2][4]
References
- 1. Pristinamycin - Wikipedia [en.wikipedia.org]
- 2. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible binding of pristinamycin IIA (streptogramin A) to ribosomes explains its "lasting damage" effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Pristinamycin IA as a tool for probing ribosome function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pristinamycin IA (PIA) is a member of the streptogramin B class of antibiotics, which acts as a potent inhibitor of bacterial protein synthesis.[1][2] Its specific mechanism of action, targeting the ribosomal exit tunnel, makes it a valuable tool for researchers studying ribosome function, dynamics, and the mechanism of translation. This document provides detailed application notes and protocols for utilizing this compound in various experimental settings.
Mechanism of Action
This compound is a cyclic peptide that binds to the 50S subunit of the bacterial ribosome.[3] Specifically, it binds within the nascent polypeptide exit tunnel (NPET), the path through which newly synthesized proteins exit the ribosome.[1][4] This binding sterically obstructs the passage of the elongating polypeptide chain, leading to a stall in translation.[1]
This compound is often used in conjunction with Pristinamycin IIA (PIIA), a streptogramin A antibiotic. While PIA inhibits elongation, PIIA binds to the peptidyl transferase center (PTC) on the 50S subunit, inhibiting peptide bond formation.[2] Together, they exhibit a synergistic and bactericidal effect, with the binding of PIIA inducing a conformational change in the ribosome that increases its affinity for PIA.[5]
Applications in Ribosome Research
This compound's ability to stall ribosomes at the elongation step makes it a powerful molecular probe for a variety of applications:
-
Ribosome Profiling (Ribo-Seq): By arresting ribosomes on mRNA transcripts, this compound can be used to generate snapshots of the "translatome," revealing the positions of ribosomes on a genome-wide scale. This allows for the identification of translated open reading frames (ORFs), the study of translation initiation and termination sites, and the analysis of ribosome pausing.
-
In Vitro Translation Assays: this compound can be used to study the kinetics of translation and the effects of other factors on protein synthesis in a controlled cell-free environment.
-
Cryo-Electron Microscopy (Cryo-EM): By stabilizing ribosome-nascent chain complexes, this compound can facilitate the structural determination of these complexes at high resolution, providing insights into the mechanism of translation and antibiotic action.
-
Toeprinting Assays: This technique can be used to map the precise location of the ribosome stalled by this compound on a specific mRNA transcript.
Quantitative Data
While specific IC50 values for this compound in in vitro translation systems and its dissociation constant (Kd) for ribosome binding are not consistently reported in the literature, its antimicrobial activity has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
| Bacterial Strain | MIC Range (mg/L) | Reference |
| Streptococcus pneumoniae (penicillin-resistant) | All strains inhibited at ≤ MIC | [6] |
| Staphylococcus aureus (methicillin-resistant) | All strains inhibited by ≤ 0.5 mg/L | [7] |
| Oral Streptococci | 0.03 - 1 mg/L | [8] |
Experimental Protocols
Ribosome Profiling using this compound
This protocol is adapted from general ribosome profiling procedures and modified for the use of this compound to arrest translating ribosomes.
Objective: To generate a library of ribosome-protected mRNA fragments (footprints) for deep sequencing.
Workflow Diagram:
Caption: Workflow for Ribosome Profiling using this compound.
Materials:
-
Bacterial culture
-
This compound solution (in a suitable solvent like DMSO)
-
Lysis buffer
-
RNase I
-
Sucrose gradient solutions
-
RNA extraction kit
-
Library preparation kit for next-generation sequencing
Protocol:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
Add this compound to the culture. The final concentration should be optimized, but a starting point of 1-10 times the MIC for the specific bacterial strain is recommended.[6][7][8]
-
Incubate for a short period (e.g., 5-10 minutes) to allow for ribosome stalling.
-
-
Cell Lysis:
-
Rapidly harvest the cells by centrifugation at 4°C.
-
Lyse the cells using a standard protocol (e.g., mechanical disruption or enzymatic lysis) in a lysis buffer containing inhibitors of ribonucleases.
-
-
Nuclease Digestion:
-
Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I and digestion time should be optimized to ensure complete digestion of unprotected RNA while leaving the ribosome-protected fragments intact.[9]
-
-
Monosome Isolation:
-
Layer the nuclease-treated lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge to separate monosomes from polysomes, subunits, and other cellular components.[9]
-
Fractionate the gradient and collect the monosome peak.
-
-
RNA Extraction and Footprint Isolation:
-
Extract the RNA from the collected monosome fraction using a suitable RNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
Run the extracted RNA on a denaturing polyacrylamide gel and excise the region corresponding to the size of ribosome footprints (typically 28-34 nucleotides).
-
-
Library Preparation and Sequencing:
-
Elute the RNA from the gel slice.
-
Prepare a sequencing library from the isolated footprints using a small RNA library preparation kit. This typically involves 3' adapter ligation, reverse transcription, 5' adapter ligation, and PCR amplification.
-
Sequence the library on a high-throughput sequencing platform.
-
In Vitro Translation Inhibition Assay
Objective: To determine the inhibitory effect of this compound on protein synthesis in a cell-free system.
Workflow Diagram:
Caption: Workflow for In Vitro Translation Inhibition Assay.
Materials:
-
Bacterial cell-free translation system (e.g., S30 extract)
-
Reporter mRNA (e.g., encoding luciferase or another easily quantifiable protein)
-
This compound stock solution
-
Amino acid mixture (including a radiolabeled amino acid if using autoradiography)
-
Energy source (ATP, GTP)
-
Detection reagent for the reporter protein
Protocol:
-
Prepare the In Vitro Translation Reaction:
-
Thaw the cell-free extract and other components on ice.
-
Prepare a master mix containing the cell-free extract, amino acid mixture, and energy source according to the manufacturer's instructions.
-
Add the reporter mRNA to the master mix.
-
-
Set up Inhibition Reactions:
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control and a no-mRNA control.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of synthesized protein. This can be done by:
-
Measuring the activity of the reporter enzyme (e.g., luminescence for luciferase).[3]
-
If using a radiolabeled amino acid, precipitating the protein and measuring radioactivity.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits protein synthesis by 50%).
-
Cryo-EM Sample Preparation of Ribosome-Pristinamycin IA Complex
Objective: To prepare vitrified samples of ribosomes in complex with this compound for structural analysis by cryo-EM.
Workflow Diagram:
Caption: Workflow for Cryo-EM Sample Preparation.
Materials:
-
Purified 70S ribosomes
-
This compound
-
EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
Protocol:
-
Complex Formation:
-
Purify 70S ribosomes from a bacterial strain of interest.
-
Incubate the purified ribosomes with a molar excess of this compound (e.g., 10-100 fold) for a sufficient time (e.g., 15-30 minutes) at an appropriate temperature (e.g., 37°C) to ensure binding.
-
-
Grid Preparation:
-
Glow-discharge the EM grids to make them hydrophilic.
-
Apply a small volume (e.g., 3-4 µL) of the ribosome-Pristinamycin IA complex solution to the grid.
-
-
Vitrification:
-
Using a plunge-freezing apparatus, blot the grid to remove excess liquid, leaving a thin film of the solution.
-
Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
-
Cryo-EM Imaging:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Collect data by imaging the frozen-hydrated particles. Subsequent image processing and 3D reconstruction will reveal the structure of the ribosome in complex with this compound.
-
Signaling Pathways Affected by Ribosome Stalling
While specific downstream signaling pathways directly triggered by this compound are not well-defined, ribosome stalling, in general, is known to activate cellular stress responses. In bacteria, the accumulation of stalled ribosomes can trigger the stringent response , characterized by the synthesis of the alarmones (p)ppGpp. This leads to a global reprogramming of gene expression, including the downregulation of genes involved in growth and the upregulation of genes involved in stress survival and amino acid biosynthesis.
Logical Relationship Diagram:
Caption: General signaling response to ribosome stalling.
Conclusion
This compound is a versatile and powerful tool for the study of ribosome function. Its well-characterized mechanism of action allows for the targeted arrest of translation, enabling a wide range of investigations from the molecular to the genomic level. The protocols provided here offer a starting point for researchers wishing to employ this compound in their studies. It is important to note that optimal experimental conditions, such as antibiotic concentration and incubation times, should be empirically determined for each specific application and biological system.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. academic.oup.com [academic.oup.com]
- 6. [In vitro antibacterial activity of pristinamycin against penicillin resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro susceptibility of oral streptococci to pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
Application Notes and Protocols for Pristinamycin IA in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for evaluating Pristinamycin IA in combination with other antibiotics. Due to the inherent synergistic nature of Pristinamycin, the majority of available research focuses on the complete Pristinamycin complex (this compound and Pristinamycin IIA). Therefore, the data and applications discussed herein primarily pertain to the Pristinamycin complex, with inferences made for this compound as a streptogramin B antibiotic.
Introduction to this compound and Combination Therapy
Pristinamycin is a streptogramin antibiotic composed of two structurally distinct components: this compound (a streptogramin B) and Pristinamycin IIA (a streptogramin A).[1][2] Individually, these components are typically bacteriostatic, but together they exhibit synergistic and bactericidal activity.[1][2] This synergistic interaction is the foundation of Pristinamycin's clinical efficacy. The primary mechanism of action involves the sequential binding of Pristinamycin IIA and then this compound to the 50S ribosomal subunit, leading to a conformational change that irreversibly inhibits protein synthesis.[3]
The rise of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has necessitated the exploration of antibiotic combination therapies to enhance efficacy and overcome resistance. This document outlines the current understanding and experimental approaches for investigating this compound as part of a combination therapy regimen.
Application Notes
Rationale for this compound Combination Therapy
The primary goal of combining this compound with other antibiotics is to achieve a synergistic or additive effect, which can lead to:
-
Increased Efficacy: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Reduced Dosage: Achieving a therapeutic effect with lower concentrations of each drug can minimize dose-related toxicity.
-
Overcoming Resistance: One agent may inhibit a resistance mechanism, thereby restoring the activity of the partner drug.
-
Broadened Spectrum of Activity: The combination may be effective against a wider range of pathogens than either drug alone.
Potential Antibiotic Partners for this compound
Based on studies of Pristinamycin and the related streptogramin, quinupristin-dalfopristin, promising antibiotic classes for combination therapy include:
-
Tetracyclines (e.g., Doxycycline): Studies have shown strong synergistic effects with Pristinamycin against multidrug-resistant S. aureus.[4]
-
Fluoroquinolones (e.g., Levofloxacin): Significant synergy has also been observed with this class of antibiotics against MDR S. aureus.[4]
-
Beta-lactams (e.g., Cefepime, Cefamandole): The combination of quinupristin-dalfopristin with beta-lactams has demonstrated additive or synergistic activity against MRSA.[5][6] This suggests a potential for similar interactions with this compound.
-
Rifampicin: The combination of quinupristin-dalfopristin with rifampin has shown beneficial activity against MRSA.[1]
-
Vancomycin: While some studies show indifference, others have demonstrated synergy between quinupristin-dalfopristin and vancomycin against MRSA and VRE.[7][8]
Key Pathogens for Combination Studies
-
Methicillin-resistant Staphylococcus aureus (MRSA): A primary target for Pristinamycin combination therapy due to its prevalence and limited treatment options.[4]
-
Vancomycin-resistant Enterococcus faecium (VRE): Pristinamycin has activity against VRE, and combination therapy may enhance its efficacy.[2]
-
Macrolide-resistant Mycoplasma genitalium: Pristinamycin, in combination with doxycycline, has been investigated as a treatment option for macrolide-resistant strains.[9]
Data Presentation
Quantitative Analysis of Pristinamycin Combination Therapy
The following table summarizes the in vitro synergistic, additive, and indifferent effects of Pristinamycin in combination with other antibiotics against multidrug-resistant Staphylococcus aureus (MDR S. aureus). The data is derived from a study by Suliman et al. (2025).[4]
| Antibiotic Combination | Bacterial Strain(s) | Interaction Type | Percentage of Isolates Showing Interaction | Fractional Inhibitory Concentration (FIC) Index Range | Reference |
| Pristinamycin + Doxycycline | MDR S. aureus (n=67) | Synergy | 82.13% | ≤ 0.5 | [4] |
| Pristinamycin + Levofloxacin | MDR S. aureus (n=67) | Synergy | 70.14% | ≤ 0.5 | [4] |
| Pristinamycin + Linezolid | MDR S. aureus (n=67) | Additive | 67% | > 0.5 - 1.0 | [4] |
| Pristinamycin + Cefoxitin | MDR S. aureus (n=67) | Indifference | 71.6% | > 1.0 - 4.0 | [4] |
| Pristinamycin + Gentamicin | MDR S. aureus (n=67) | Indifference | 52.2% | > 1.0 - 4.0 | [4] |
Qualitative Summary of Quinupristin-Dalfopristin Combination Studies
As a proxy for this compound (a streptogramin B), the following table summarizes the observed interactions of quinupristin-dalfopristin (a combination of a streptogramin B and a streptogramin A) with other antibiotics.
| Antibiotic Combination | Target Organism(s) | Observed Interaction | Reference |
| Quinupristin-Dalfopristin + Beta-lactams | MRSA | Additive or Synergistic | [5][6] |
| Quinupristin-Dalfopristin + Vancomycin | MRSA, VRE | Synergy or Indifference | [7][8] |
| Quinupristin-Dalfopristin + Rifampicin | MRSA | Synergistic | [1] |
| Quinupristin-Dalfopristin + Doxycycline | VRE | Synergistic | [7] |
Experimental Protocols
Checkerboard Assay for Determining Antibiotic Synergy
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Principle:
This method involves testing serial dilutions of two antibiotics, both alone and in combination, against a standardized bacterial inoculum. The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined, and the Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
2. Materials:
-
96-well microtiter plates
-
Bacterial isolate of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Stock solutions of this compound and the second antibiotic at known concentrations
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
-
Microplate reader or visual inspection mirror
3. Methodology:
a. Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Preparation of Antibiotic Dilutions in the Microtiter Plate:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound. Add 50 µL of the working stock of this compound to the first column and perform serial dilutions across the plate.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic. Add 50 µL of the working stock of the second antibiotic to the first row and perform serial dilutions down the plate.
-
The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two antibiotics.
-
Include control wells:
-
Row H: Serial dilutions of this compound alone.
-
Column 11: Serial dilutions of the second antibiotic alone.
-
Column 12, Row H: Growth control (no antibiotic).
-
A well with uninoculated broth for sterility control.
-
c. Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
d. Determination of MIC and FIC Index Calculation:
-
After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculate the FIC for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic action of Pristinamycin components on the bacterial ribosome.
Caption: Workflow for performing a checkerboard assay to assess antibiotic synergy.
Caption: Logical diagram for the interpretation of FIC index values in synergy testing.
References
- 1. Combining quinupristin/dalfopristin with other agents for resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro combinations of five intravenous antibiotics with dalfopristin-quinupristin against Staphylococcus aureus in a 3-dimensional model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pristinamycin-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinupristin-dalfopristin combined with beta-lactams for treatment of experimental endocarditis due to Staphylococcus aureus constitutively resistant to macrolide-lincosamide-streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Activities of Quinupristin-Dalfopristin and Cefepime, Alone and in Combination with Various Antimicrobials, against Multidrug-Resistant Staphylococci and Enterococci in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of Quinupristin-Dalfopristin with Eight Other Antibiotics as Measured by Time-Kill Studies with 10 Strains of Staphylococcus aureus for Which Quinupristin-Dalfopristin Alone Was Not Bactericidal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Pristinamycin for Macrolide-Resistant Mycoplasma genitalium Infection - PMC [pmc.ncbi.nlm.nih.gov]
Pristinamycin IA: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin IA, also known as Mikamycin B or Streptogramin B, is a cyclic hexadepsipeptide antibiotic and a key component of the pristinamycin complex produced by Streptomyces pristinaespiralis. It belongs to the streptogramin group B family of antibiotics. This compound acts synergistically with pristinamycin IIA (a macrolide-like streptogramin A) to inhibit bacterial protein synthesis, resulting in potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). While each component individually exhibits bacteriostatic activity, their combination leads to a powerful bactericidal effect[1]. These application notes provide detailed protocols for the laboratory formulation and use of this compound in various microbiological and cellular assays.
Formulation and Storage
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. Due to its limited water solubility, organic solvents are required for initial dissolution.
Solubility and Stock Solutions
This compound is sparingly soluble in aqueous solutions but readily soluble in dimethyl sulfoxide (DMSO).
| Parameter | Value | Reference |
| Molecular Weight | 866.96 g/mol | |
| Solubility in DMSO | ≥ 30 mg/mL (≥ 34.60 mM) | |
| Appearance | Pale yellow to yellow solid powder |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 8.67 mg of this compound powder.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
To facilitate dissolution, sonicate the solution in a water bath until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years. Solutions are noted to be unstable, so fresh preparation is recommended when possible.
In Vitro Formulation
For most cell-based assays and microbiological experiments, the DMSO stock solution is further diluted in the appropriate aqueous medium (e.g., cell culture medium, Mueller-Hinton broth). It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system under study (typically ≤ 0.5%).
In Vivo Formulation
For animal studies, a co-solvent system is often necessary to maintain the solubility and bioavailability of this compound. A common formulation is provided below.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
Protocol for Preparing an In Vivo Formulation (e.g., for a 2.5 mg/mL solution):
-
Start with the required amount of this compound powder.
-
Add 10% of the final volume as DMSO and sonicate to dissolve the compound completely.
-
Sequentially add 40% PEG300, mixing thoroughly after addition.
-
Add 5% Tween 80 and continue to mix until the solution is clear.
-
Finally, add 45% saline to reach the desired final volume and concentration.
-
This formulation should be prepared fresh before each use. The final concentration may need to be adjusted based on the specific dosage and animal model.
Antimicrobial Activity
This compound is a component of the pristinamycin complex, which is highly active against Gram-positive cocci. While this compound alone has bacteriostatic activity, its primary role is to act in synergy with Pristinamycin IIA. The following table summarizes the minimum inhibitory concentrations (MICs) for the pristinamycin complex against various bacterial species.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | ≤0.06 - 1 | 0.25 | 0.5 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.12 - 1 | 0.5 | 0.5 | |
| Streptococcus pneumoniae | ≤0.03 - 1 | 0.25 | 0.5 | |
| Streptococcus pyogenes | ≤0.03 - 0.5 | 0.12 | 0.25 | |
| Enterococcus faecalis | 0.25 - >128 | 4 | 32 | |
| Enterococcus faecium (Vancomycin-susceptible) | 0.5 - 4 | 1 | 2 | |
| Enterococcus faecium (Vancomycin-resistant) | 0.25 - 4 | 1 | 2 |
Note: Data is for the Pristinamycin complex (IA/IIA). The activity of this compound alone is primarily bacteriostatic.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control bacterial strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in CAMHB.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound working solution in CAMHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Synergy Testing with Pristinamycin IIA (Checkerboard Assay)
This assay is used to determine the synergistic effect of this compound and Pristinamycin IIA.
Materials:
-
Stock solutions of this compound and Pristinamycin IIA in DMSO.
-
CAMHB
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and Pristinamycin IIA along the y-axis in CAMHB.
-
The resulting plate will have a grid of wells containing various combinations of the two compounds.
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Protocol 3: In Vitro Translation Inhibition Assay
This assay demonstrates the direct inhibitory effect of this compound on bacterial protein synthesis using a cell-free system.
Materials:
-
This compound stock solution
-
Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Appropriate buffer system
Procedure:
-
Assemble the in vitro translation reaction mixture according to the manufacturer's protocol, including the cell extract, buffer, energy source, amino acids, and reporter plasmid.
-
Add varying concentrations of this compound (and/or Pristinamycin IIA for synergy studies) to the reaction tubes. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Terminate the reaction and measure the amount of synthesized reporter protein (e.g., by measuring luminescence for luciferase or fluorescence for GFP).
-
Plot the reporter signal against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits protein synthesis by 50%).
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound and IIA synergistically bind to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. Pristinamycin IIA binds first, causing a conformational change that increases the affinity of the ribosome for this compound. The binding of both components blocks the elongation of the polypeptide chain by interfering with the peptidyl transferase center and blocking the exit tunnel for the nascent peptide.
In Vivo Efficacy
The pristinamycin complex has demonstrated efficacy in various animal models of infection caused by Gram-positive bacteria. For instance, in a mouse model of C. psittaci infection, pristinamycin administered at doses of 25, 50, and 100 mg/kg was effective, with the 100 mg/kg dose showing significant therapeutic benefit. In studies on osteoarticular infections caused by MRSA, oral pristinamycin therapy has been shown to be a well-tolerated and effective treatment option.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is intended for research use only. Avoid inhalation, and contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.
Disclaimer
These application notes are intended for guidance in a laboratory setting and may require optimization for specific experimental conditions. It is the responsibility of the user to validate any methods used.
References
Troubleshooting & Optimization
Technical Support Center: Improving Pristinamycin IA Solubility for Research Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Pristinamycin IA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic molecule with poor solubility in water.[1][2] It is, however, soluble in several organic solvents. Its solubility is a critical factor for the preparation of stock solutions and for ensuring accurate and reproducible results in in-vitro and in-vivo experiments.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, dichloromethane, and dimethylformamide (DMF).[3] It is sparingly soluble in water.[3] For research applications, DMSO is a commonly used solvent for preparing concentrated stock solutions.[4][5][6][7][8]
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: The maximum solubility of this compound in DMSO is approximately 30-33.33 mg/mL.[4][5][8] It is often recommended to use ultrasound (sonication) to facilitate dissolution at high concentrations.[4][5][8] Note that the hygroscopic nature of DMSO can impact solubility, so using a fresh, unopened bottle is recommended for preparing stock solutions.[6][8]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of a recommended organic solvent, such as DMSO. Vortex and/or sonicate the solution until the powder is completely dissolved.[8] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][8]
Q5: Can I use water to dissolve this compound?
A5: this compound is poorly soluble in water, and it is not recommended to use water as the primary solvent for preparing stock solutions.[2][9] For experiments requiring an aqueous environment, a concentrated stock solution in a suitable organic solvent (like DMSO) should first be prepared and then diluted to the final working concentration in the aqueous medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving completely in the chosen solvent. | - The concentration is too high for the selected solvent.- Insufficient mixing or agitation.- The quality of the solvent may be poor (e.g., old or hydrated DMSO). | - Refer to the solubility data table below to ensure you are within the solubility limits.- Use vortexing and/or sonication to aid dissolution. Gentle heating may also be applied, but be cautious about potential degradation.- Use fresh, high-purity, anhydrous solvents.[6][8] |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. | - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Keep the final concentration of the organic co-solvent as high as experimentally permissible. For in-vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 are recommended.[5][8]- Decrease the final concentration of this compound in the working solution. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound leading to inaccurate concentration.- Degradation of this compound in the stock solution due to improper storage. | - Visually inspect the solution to ensure there are no visible particles before use.- Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C.[5][8] Avoid repeated freeze-thaw cycles. |
| Difficulty in preparing a formulation for in-vivo studies. | - this compound's poor aqueous solubility makes direct injection challenging. | - Utilize a co-solvent system. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5][8] Another option is using 10% DMSO in 90% (20% SBE-β-CD in Saline).[8] Always add the solvents sequentially and ensure the solution is clear before adding the next component.[5] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Reference(s) |
| DMSO | 30 - 33.33 mg/mL | 34.60 - 38.44 mM | [4][5][7][8] |
| Methanol | 10 mg/mL | 11.54 mM | |
| Ethanol | 3-4% (w/v) | - | [3] |
| Dichloromethane | Soluble | - | [3] |
| DMF | Soluble | - | [3] |
| Water | Sparingly soluble/Poorly soluble | - | [3][9] |
Molecular Weight of this compound: 866.96 g/mol [4][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for in-vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 8.67 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of an In-Vivo Formulation using a Co-Solvent System
Objective: To prepare a formulation of this compound suitable for administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 30 mg/mL)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
This protocol is for preparing a final concentration of 3 mg/mL. The volumes can be scaled as needed.
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 30 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix well.
-
The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[8] This solution should be prepared fresh before use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Pristinamycin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Virginiamycin M1 - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Antibiotic | P-gp | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Pristinamycin IA Degradation in Experimental Settings
Welcome to the technical support center for Pristinamycin IA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures involving this compound, with a focus on its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing potency over time. What could be the cause?
A1: this compound is known to be unstable in solutions.[1] Degradation can occur under various conditions, including exposure to acidic or basic environments, oxidizing agents, and light. It is recommended to always prepare fresh solutions for your experiments.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What do these represent?
A2: These additional peaks likely represent degradation products of this compound. Forced degradation studies have shown that this compound degrades under acidic, basic, oxidative, and photolytic stress conditions, leading to the formation of various byproducts. The number and intensity of these peaks will depend on the specific stress conditions your sample was exposed to.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions.
-
pH: Avoid strongly acidic or basic conditions. Maintain a neutral pH whenever possible.
-
Light: Protect your samples from direct light exposure by using amber vials or covering your labware with aluminum foil.
-
Oxidizing agents: Avoid contact with strong oxidizing agents.
-
Temperature: Store stock solutions and samples at recommended low temperatures and minimize the time they are kept at room temperature.
-
Fresh Preparation: As a best practice, prepare solutions fresh before use.
Q4: What are the primary degradation pathways for this compound?
A4: The primary chemical degradation pathways for this compound under experimental stress conditions are hydrolysis (both acid and base-catalyzed), oxidation, and photolysis. Each of these pathways leads to specific modifications of the this compound molecule.
Troubleshooting Guides
Issue 1: Significant Degradation Observed in Acidic Conditions
-
Symptom: Rapid loss of this compound peak and appearance of multiple new peaks in HPLC analysis when using an acidic mobile phase or acidic sample preparation.
-
Probable Cause: Acid-catalyzed hydrolysis is a significant degradation pathway for this compound. The ester and amide bonds within the cyclic peptide structure are susceptible to cleavage under acidic conditions.
-
Solution:
-
If possible, adjust the pH of your mobile phase or sample diluent to be closer to neutral.
-
If acidic conditions are required for your experiment, minimize the exposure time of this compound to the acidic environment.
-
Consider using a lower temperature to slow down the rate of hydrolysis.
-
Issue 2: Instability in Basic Solutions
-
Symptom: Loss of active compound and formation of degradation products when this compound is exposed to basic conditions (e.g., high pH buffers).
-
Probable Cause: Base-catalyzed hydrolysis of the ester and amide linkages in the this compound molecule.
-
Solution:
-
Buffer your solutions to a neutral or slightly acidic pH if the experimental design allows.
-
If basic conditions are unavoidable, conduct the experiment at a lower temperature and for the shortest possible duration.
-
Issue 3: Degradation upon Exposure to Air or Peroxides
-
Symptom: Appearance of new peaks in the chromatogram after prolonged exposure of the sample to air or upon addition of peroxide-containing reagents.
-
Probable Cause: Oxidation of susceptible functional groups within the this compound structure.
-
Solution:
-
Prepare solutions with degassed solvents.
-
Avoid the use of reagents known to contain peroxide impurities.
-
Store samples under an inert atmosphere (e.g., nitrogen or argon) if they are to be kept for an extended period.
-
Issue 4: Sample Degradation When Exposed to Light
-
Symptom: Noticeable degradation of this compound in samples left on the benchtop under ambient light or exposed to UV light.
-
Probable Cause: Photodegradation, where the energy from light induces chemical reactions that alter the structure of the molecule.
-
Solution:
-
Always work with this compound solutions in a light-protected environment. Use amber-colored glassware or wrap containers in aluminum foil.
-
For photosensitivity studies, use a controlled light source and standardize the exposure time and intensity.
-
Quantitative Data on Pristinamycin Degradation
The following table summarizes the extent of degradation of Pristinamycin under various forced degradation conditions as determined by a stability-indicating RP-HPLC method.
| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.5 N HCl | 2 hours | Room Temp. | 15.2 |
| Base Hydrolysis | 0.5 N NaOH | 2 hours | Room Temp. | 12.8 |
| Oxidative Degradation | 3.0% H₂O₂ | 24 hours | Room Temp. | 8.5 |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Room Temp. | 5.3 |
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines the methodology used to induce the degradation of Pristinamycin for stability testing.
-
Preparation of Stock Solution: Prepare a stock solution of Pristinamycin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.5 N HCl.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize the solution with an appropriate volume of 0.5 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase diluent.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.5 N NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize the solution with an appropriate volume of 0.5 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3.0% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase diluent.
-
-
Photolytic Degradation:
-
Expose a solution of Pristinamycin (100 µg/mL in mobile phase diluent) to UV light at 254 nm for 24 hours.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Stability-Indicating RP-HPLC Method
-
Column: ACE-5, C18-HL, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.2% orthophosphoric acid and acetonitrile (63:37 v/v)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: UV at 206 nm
-
Run Time: Less than 10 minutes (Pristinamycin elutes at approximately 3 minutes)
Visualizing Degradation Pathways and Workflows
References
Technical Support Center: Crystallization of Pristinamycin IA for Structural Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of Pristinamycin IA for structural analysis. The following information is intended to assist in obtaining high-quality single crystals suitable for X-ray diffraction studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended screening conditions for this compound crystallization?
A1: For initial screening, it is advisable to use vapor diffusion methods (hanging or sitting drop). A starting concentration of this compound in a suitable solvent, such as methanol or DMSO, should be prepared.[1][2] A variety of precipitants should be screened, including different molecular weight polyethylene glycols (PEGs), salts (e.g., ammonium sulfate, sodium chloride), and organic solvents. The pH of the buffer is also a critical parameter to vary, especially considering the acid-base properties of this compound.[3]
Q2: My crystallization attempts are only yielding amorphous precipitate. What should I do?
A2: Amorphous precipitate is a common outcome and can be addressed by modifying several factors. The rate of equilibration might be too fast; slowing it down by reducing the precipitant concentration or using a less volatile solvent in vapor diffusion can be beneficial.[1] Lowering the initial concentration of this compound can also help. Additionally, screening a wider range of pH values is recommended, as the solubility of this compound is pH-dependent.[4][5]
Q3: I am observing "oiling out" instead of crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystal. This often happens when the supersaturation is too high. To overcome this, you can try:
-
Reducing the concentration: Lower the concentration of both this compound and the precipitant.[6]
-
Changing the solvent: Some solvents are more prone to causing oiling out. If you are using a solvent in which this compound is highly soluble, try one with lower solubility.[7]
-
Varying the temperature: Changing the crystallization temperature can affect solubility and may prevent oiling out.[8]
-
Using additives: Small amounts of a different solvent or specific additives can sometimes disrupt the formation of the oil phase and promote crystallization.
Q4: The crystals I've grown are too small or are just microcrystalline showers. How can I grow larger, single crystals?
A4: To obtain larger single crystals, the goal is to have a slow and controlled crystallization process with a limited number of nucleation events.[9] Consider the following adjustments:
-
Optimize precipitant and protein concentration: A finer screen around the initial hit condition with smaller increments of change in precipitant and this compound concentration can help find the optimal zone for crystal growth.[2][10]
-
Seeding: If you have small crystals, you can use them as seeds. Introduce a microcrystal into a fresh, equilibrated drop that is in the metastable zone to encourage the growth of a larger single crystal.
-
Temperature control: A stable temperature is crucial. Slow cooling or a slight temperature gradient can sometimes promote the growth of larger crystals.[1]
-
Vary the drop ratio: In vapor diffusion, altering the ratio of the sample to the reservoir solution can influence the equilibration rate and crystal size.[8]
Q5: What are some common solvents and precipitants used for small molecule crystallization that could be applied to this compound?
A5: Based on general small molecule crystallization principles and the known properties of Pristinamycin, a range of solvents and precipitants can be explored.[6][7] this compound is known to be soluble in methanol, ethanol, acetone, and DMSO.[1] For precipitants, consider a variety of PEGs (e.g., PEG 400, PEG 3350, PEG 8000), salts (e.g., ammonium sulfate, sodium chloride, magnesium chloride), and organic solvents (e.g., isopropanol, acetonitrile).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues during this compound crystallization experiments.
Problem 1: No Crystals, Clear Drop
| Possible Cause | Suggested Solution |
| Insufficient Supersaturation | Increase the concentration of this compound or the precipitant. |
| Try a different, more effective precipitant. | |
| Reduce the volume of the reservoir solution in vapor diffusion to speed up equilibration. | |
| Sample is too soluble in the chosen condition | Screen a wider range of precipitants and pH values. |
| Use a solvent in which this compound has lower solubility for the initial stock solution. |
Problem 2: Amorphous Precipitate
| Possible Cause | Suggested Solution |
| Supersaturation is too high / Equilibration is too fast | Lower the concentration of this compound and/or the precipitant. |
| Slow down the equilibration rate (e.g., use a larger reservoir volume in vapor diffusion, or a less volatile anti-solvent). | |
| pH is not optimal | Screen a wider range of pH, as solubility can be highly pH-dependent.[4][5] |
| Impurities in the sample | Further purify the this compound sample. Purity is critical for successful crystallization.[11] |
Problem 3: Microcrystals or Crystal Showers
| Possible Cause | Suggested Solution |
| Too many nucleation events | Decrease the concentration of this compound and/or the precipitant. |
| Perform a finer grid screen around the successful condition with smaller increments. | |
| Try seeding with a few microcrystals into a less saturated solution. | |
| Equilibration is too rapid | Slow down the rate of vapor diffusion (e.g., by increasing the volume of the reservoir or decreasing the temperature). |
Problem 4: Oiling Out
| Possible Cause | Suggested Solution |
| High degree of supersaturation | Significantly reduce the concentration of this compound and the precipitant. |
| Change the solvent to one where this compound is less soluble.[7] | |
| Temperature is not optimal | Experiment with different crystallization temperatures (e.g., 4°C, room temperature).[8] |
| Unfavorable solvent/precipitant combination | Screen a different class of precipitants or use additives to alter the solution properties. |
Data Presentation
Table 1: Summary of Reported Crystallization Conditions for Pristinamycin Analogs (for reference)
| Component | Solvent(s) | Precipitant/Method | Temperature (°C) | Concentration | Reference |
| This compound | Acetone | Slow cooling | 10 | Supersaturated solution | CN104628820A |
| Pristinamycin IIA | Methanol | Addition of water, slow cooling | 0-5 | 10g in 400ml | CN103665101A |
| Pristinamycin IIA | Ethanol | Addition of water, standing | -18 | 8g in 200ml | CN103665101A |
Note: These conditions are from patents for bulk crystallization and may need significant adaptation for growing single crystals for structural studies.
Experimental Protocols
Vapor Diffusion (Hanging Drop Method)
-
Prepare the Reservoir: Pipette 500 µL of the precipitant solution into the well of a crystallization plate.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the this compound stock solution with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.
-
Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of both this compound and the precipitant in the drop, leading to supersaturation and hopefully crystallization.
-
Incubation: Store the plate in a vibration-free environment at a constant temperature and observe regularly for crystal growth.
Visualizations
Caption: Experimental workflow for this compound crystallization.
References
- 1. Advice for Crystallization [chem.uni-potsdam.de]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. Acid-base properties of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. unifr.ch [unifr.ch]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Overcoming Pristinamycin IA Resistance in Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Pristinamycin IA resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Pristinamycin is a streptogramin antibiotic composed of two synergistic components: Pristinamycin IIA (a streptogramin A) and this compound (a streptogramin B). Both components bind to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. While each component is bacteriostatic alone, their combination is bactericidal. Pristinamycin IIA binding induces a conformational change in the ribosome, which increases the binding affinity of this compound, leading to a stable complex that blocks the exit tunnel for newly synthesized peptides.
Q2: What are the primary mechanisms of resistance to this compound?
Bacteria have developed several mechanisms to resist the action of this compound:
-
Target Modification: Alteration of the ribosomal binding site is a common resistance strategy. This is often mediated by erythromycin ribosomal methylase (erm) genes, such as erm(C), which encode enzymes that methylate the 23S rRNA. This methylation reduces the binding affinity of streptogramin B antibiotics, including this compound.
-
Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate this compound. These enzymes include acetyltransferases and hydrolases. For example, virginiamycin acetyltransferase (Vat) enzymes can acetylate streptogramin A compounds, which is a prerequisite for resistance to the synergistic combination. The vat(D) gene, for instance, encodes a streptogramin acetyltransferase.
-
Efflux Pumps: Active transport systems, known as efflux pumps, can expel this compound from the bacterial cell, preventing it from reaching its ribosomal target. The vga(A) gene and its variants encode ATP-binding cassette (ABC) proteins that are believed to function as efflux pumps for streptogramin A antibiotics, which indirectly contributes to resistance to the pristinamycin complex.
Q3: My bacterial strain shows resistance to this compound. What are the first steps to investigate the resistance mechanism?
-
Confirm Resistance Phenotype: Perform Minimum Inhibitory Concentration (MIC) testing to quantify the level of resistance to this compound and the combination of Pristinamycin I and II.
-
Screen for Resistance Genes: Use Polymerase Chain Reaction (PCR) to screen for the presence of common resistance genes such as erm(C) (for target modification) and vga(A) (for efflux).
-
Phenotypic Efflux Pump Assay: If efflux is suspected, perform an MIC assay in the presence and absence of an efflux pump inhibitor (EPI) like reserpine or verapamil. A significant decrease in the MIC in the presence of an EPI suggests the involvement of an efflux mechanism.
Q4: Are there strategies to overcome this compound resistance in the lab?
Yes, several strategies can be explored:
-
Combination Therapy: Investigate the synergistic effects of this compound with other classes of antibiotics. Combinations with tetracyclines (e.g., doxycycline) or fluoroquinolones (e.g., levofloxacin) have shown promise in overcoming resistance in some bacterial strains. A checkerboard assay is the standard method to evaluate synergy.
-
Efflux Pump Inhibitors (EPIs): If resistance is mediated by efflux pumps, the addition of an EPI can restore susceptibility. While many EPIs are still experimental, they can be used in vitro to confirm the resistance mechanism.
-
Novel Analogs: Research is ongoing to develop new streptogramin analogs that are less susceptible to existing resistance mechanisms.
Troubleshooting Guides
Pristinamycin Susceptibility Testing (MIC Assay)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values between replicates. | Inoculum density variation. Improper antibiotic dilution. Contamination. | Ensure the inoculum is standardized to a 0.5 McFarland standard. Prepare fresh serial dilutions of pristinamycin for each experiment. Use aseptic techniques and check for purity of the bacterial culture. |
| Trailing endpoints (faint growth over a range of concentrations). | The bacteriostatic nature of the single component at lower concentrations. pH of the medium. | Read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., 80% inhibition) compared to the positive control. Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4). Trailing has been shown to be pH-dependent for some antifungals, a principle that may apply here.[1][2][3][4][5] |
| No clear zone of inhibition in disk diffusion. | Pristinamycin is not recommended for disk diffusion testing due to its poor diffusion in agar. | Use broth microdilution or agar dilution methods to determine the MIC. |
| Unexpected resistance in a known susceptible strain. | Contamination of the bacterial stock. Inactivation of the antibiotic. | Re-streak the strain from a frozen stock to ensure purity. Prepare fresh pristinamycin stock solutions and store them appropriately (protected from light and at the recommended temperature). |
PCR for Resistance Gene Detection (ermC, vgaA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No PCR product. | Incorrect annealing temperature. Poor DNA template quality. PCR inhibitors in the DNA sample. Primer degradation. | Optimize the annealing temperature using a gradient PCR. Ensure the extracted DNA is of high purity (A260/280 ratio of ~1.8). Re-purify the DNA template or use a PCR master mix with inhibitors tolerance. Use fresh primer aliquots. |
| Non-specific bands. | Annealing temperature is too low. Primer-dimer formation. High primer concentration. | Increase the annealing temperature in 2°C increments. Redesign primers if necessary. Reduce the primer concentration in the PCR reaction. |
| Faint bands. | Insufficient DNA template. Not enough PCR cycles. Inefficient primers. | Increase the amount of template DNA. Increase the number of PCR cycles (up to 35-40). Verify primer efficiency with a positive control. |
| False positives. | Contamination with target DNA. | Use aerosol-resistant pipette tips. Prepare PCR master mixes in a separate, clean area. Include a no-template control (NTC) in every run. |
Data Presentation
Table 1: Synergistic Activity of Pristinamycin in Combination with Other Antibiotics against Resistant S. aureus
| Antibiotic Combination | Synergy (%) | Additive (%) | Indifference (%) | Antagonism (%) |
| Pristinamycin + Doxycycline | 82.13 | Not Reported | Not Reported | Not Reported |
| Pristinamycin + Levofloxacin | 70.14 | Not Reported | Not Reported | Not Reported |
| Pristinamycin + Linezolid | Not Reported | 67 | Not Reported | Not Reported |
| Pristinamycin + Cefoxitin | Not Reported | Not Reported | 71.6 | Not Reported |
| Pristinamycin + Gentamicin | Not Reported | Not Reported | 52.2 | Not Reported |
Table 2: Clinical Efficacy of Pristinamycin Regimens against Macrolide-Resistant Mycoplasma genitalium
| Treatment Regimen | Number of Patients | Microbiological Cure Rate (%) |
| Pristinamycin 1g three times daily + Doxycycline 100mg twice daily for 10 days | Not specified in provided context | 75 |
| Pristinamycin (various oral doses) | 114 | 75 |
Experimental Protocols
Protocol 1: Broth Microdilution for Pristinamycin MIC Determination
This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines. Note that there are no specific CLSI breakpoints for pristinamycin; quinupristin-dalfopristin is often used as a surrogate.
-
Prepare Pristinamycin Stock Solution: Dissolve pristinamycin powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Inoculum: From a fresh culture plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Perform Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the pristinamycin stock solution in MHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculate Plate: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of pristinamycin that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing (Pristinamycin + Doxycycline)
-
Prepare Antibiotic Stocks: Prepare stock solutions of pristinamycin and doxycycline at a concentration that is 4x the highest concentration to be tested in the assay.
-
Prepare 96-Well Plate:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the pristinamycin stock solution to the first column and perform serial two-fold dilutions across the rows.
-
Add 50 µL of the doxycycline stock solution to the first row and perform serial two-fold dilutions down the columns.
-
-
Prepare Inoculum: Prepare the bacterial inoculum as described in the MIC protocol.
-
Inoculate Plate: Add 100 µL of the standardized inoculum to each well.
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Read Results: Determine the MIC of each antibiotic alone and in combination.
-
Calculate Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Pristinamycin = MIC of Pristinamycin in combination / MIC of Pristinamycin alone
-
FIC of Doxycycline = MIC of Doxycycline in combination / MIC of Doxycycline alone
-
FIC Index = FIC of Pristinamycin + FIC of Doxycycline
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Protocol 3: PCR for Detection of erm(C) and vga(A) Resistance Genes
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard heat-lysis method.
-
PCR Reaction Mixture (for each gene):
-
DNA Template: ~50 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
PCR Master Mix (2x): 12.5 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Primer Sequences:
-
erm(C):
-
Forward: 5'-GCA AAT GGT AAT AAG AGG TCG AA-3'
-
Reverse: 5'-TTC TAA TCG TTA AAT GGC GGT A-3'
-
-
vga(A) variant:
-
Forward: 5'-GTT TCT TAG TAG CTC GTT GAG C-3'
-
Reverse: 5'-AAT TGG GTT GAG GTT TAA GTT G-3'[6]
-
-
-
PCR Cycling Conditions:
-
erm(C):
-
Initial Denaturation: 94°C for 5 min
-
30 Cycles:
-
Denaturation: 94°C for 30 sec
-
Annealing: 55°C for 30 sec
-
Extension: 72°C for 1 min
-
-
Final Extension: 72°C for 7 min
-
-
vga(A) variant (High Stringency):
-
Initial Denaturation: 95°C for 5 min, then 55°C for 2 min
-
35 Cycles:
-
Extension: 72°C for 1 min
-
Denaturation: 95°C for 30 sec
-
Annealing: 55°C for 1 min
-
-
Final Extension: 72°C for 5 min[6]
-
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with a DNA intercalating dye. The expected product sizes are approximately 200-300 bp for erm(C) and around 580 bp for the vga(A) variant.
Protocol 4: Purification of Streptogramin Acetyltransferase (Conceptual Outline)
-
Bacterial Culture and Lysis: Grow a large culture of the resistant bacterial strain. Harvest the cells and lyse them using sonication or a French press in a suitable lysis buffer.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris.
-
Ammonium Sulfate Precipitation: Fractionally precipitate proteins from the supernatant using increasing concentrations of ammonium sulfate.
-
Dialysis: Dialyze the protein fraction showing the highest acetyltransferase activity against a suitable buffer.
-
Column Chromatography:
-
Ion-exchange chromatography: Separate proteins based on charge.
-
Size-exclusion chromatography: Separate proteins based on size.
-
Affinity chromatography: If an antibody against the enzyme is available or if the enzyme is tagged (e.g., His-tag), this method can provide high purity.
-
-
Purity Analysis: Assess the purity of the enzyme at each step using SDS-PAGE.
-
Activity Assay: At each purification step, assay the fractions for streptogramin acetyltransferase activity. This can be done by monitoring the transfer of an acetyl group from acetyl-CoA to this compound, which can be detected using spectrophotometric methods or HPLC.
Visualizations
Caption: Overview of Pristinamycin action and resistance mechanisms.
Caption: Workflow for investigating and overcoming Pristinamycin resistance.
Caption: Logic of using combination therapy to overcome resistance.
References
- 1. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. scite.ai [scite.ai]
- 4. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Variant of vga(A) Conferring Resistance to Streptogramin A and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Pristinamycin IA Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Pristinamycin IA from bacterial cultures of Streptomyces pristinaespiralis. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is Pristinamycin and why is the purification of this compound challenging?
A1: Pristinamycin is an antibiotic produced by Streptomyces pristinaespiralis. It is a synergistic mixture of two main components: Pristinamycin I (PI) and Pristinamycin II (PII). This compound (PIA) is a member of the Pristinamycin I group. The primary challenges in purifying PIA are its co-production with Pristinamycin IIA (PIIA) in a typical ratio of 30:70, the similar physicochemical properties of these components which makes separation difficult, and the potential for product degradation during the purification process.[1][2] Furthermore, the pristinamycin mixture can exert a toxic effect on the producing mycelia, which can impact overall yield.[3]
Q2: What is the general workflow for this compound purification?
A2: The general workflow involves a multi-step process that begins with the separation of the biomass from the fermentation broth, followed by extraction of the pristinamycins, separation of this compound from IIA, and final purification, typically through crystallization.
Q3: What are the expected yields for this compound purification?
A3: The overall yield of this compound can vary significantly depending on the fermentation titer and the efficiency of each purification step. A study reported a 71% recovery of the total pristinamycin complex from the fermentation broth using a microfiltration, concentration, and ethyl acetate extraction process.[2] Yields for subsequent chromatographic separation and crystallization steps will further impact the final recovery of pure this compound.
Q4: How can I monitor the purity of my this compound sample during purification?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the purity of this compound. A reversed-phase C18 column is typically used with a suitable mobile phase to separate this compound from Pristinamycin IIA and other impurities. The purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram.
Experimental Protocols
Protocol 1: Extraction of Crude Pristinamycin from Fermentation Broth
This protocol describes the initial extraction of the pristinamycin complex from the Streptomyces pristinaespiralis fermentation broth.
-
Harvesting: Centrifuge the fermentation broth at 4,000 rpm for 10 minutes to separate the mycelia from the supernatant.[4]
-
Extraction:
-
Method A (Acetone Extraction): Extract the harvested mycelia and supernatant with an equal volume of acetone for 60 minutes with agitation. Centrifuge the mixture at 4,000 rpm for 10 minutes to pellet the cell debris and collect the acetone extract containing the pristinamycins.[4]
-
Method B (Ethyl Acetate Extraction): After separating the biomass via microfiltration, adjust the pH of the fermentation broth to 3.0 with an acid (e.g., HCl). Extract the acidified broth with an equal volume of ethyl acetate. Separate the organic phase containing the pristinamycins.
-
-
Concentration: Evaporate the solvent (acetone or ethyl acetate) from the extract under reduced pressure to obtain a crude pristinamycin residue.
Protocol 2: Separation of this compound and IIA by Column Chromatography
This protocol outlines a general approach for separating this compound from Pristinamycin IIA using adsorption chromatography.
-
Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., a mixture of hexane and chloroform).
-
Sample Loading: Dissolve the crude pristinamycin extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of methanol in the chloroform/hexane mobile phase. Collect fractions and analyze them by HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Protocol 3: Crystallization of this compound
This protocol provides a method for the final purification of this compound by crystallization.
-
Dissolution: Dissolve the purified this compound crude product (e.g., 10g) in a suitable solvent such as butanone (200ml) or isopropanol (300ml) by heating and stirring (e.g., at 70°C for 30 minutes).
-
Hot Filtration: Perform a hot suction filtration to remove any insoluble impurities.
-
Crystallization: Slowly add a non-solvent, such as purified water, to the stirred filtrate to induce crystallization. The cooling conditions can be varied to optimize crystal formation (e.g., natural cooling to 25°C or cooling in an ice-salt bath to -5 to 0°C).
-
Harvesting and Drying: Collect the crystals by filtration, wash them with a cold solvent or non-solvent, and dry them under vacuum to obtain pure this compound crystals.
Data Presentation
Table 1: Example Crystallization Conditions and Outcomes for this compound Purification
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 10g Crude PIA | 10g Crude PIA | 10g Crude PIA |
| Solvent | Butanone (200ml) | Isopropanol (300ml) | Acetone (200ml) |
| Dissolution Temp. | 70°C | 70°C | 50°C |
| Non-Solvent | Purified Water (2000ml) | Purified Water (1000ml) | Purified Water (50ml) |
| Crystallization Temp. | 25°C (Natural Cooling) | -5 to 0°C (Ice-Salt Bath) | -18°C (Refrigerator) |
| Crystallization Time | 3 hours | 3 hours | 16 hours |
| Yield | 76% | 64% | 82.5% |
| Purity | 99.5% | 98.9% | 98.8% |
Data compiled from patent literature.
Troubleshooting Guide
Issue 1: Low Yield of Crude Pristinamycin Extract
| Possible Cause | Suggested Solution |
| Inefficient cell lysis and extraction. | Ensure thorough mixing and sufficient extraction time. Consider alternative extraction solvents or multiple extraction steps. |
| Product degradation during extraction. | Perform extraction at a lower temperature to minimize degradation. Ensure rapid removal of the extraction solvent under reduced pressure. |
| Adsorption of pristinamycin to biomass. | Adjust the pH of the fermentation broth before extraction to optimize the release of the antibiotic from the cells. |
| Feedback inhibition during fermentation. | Consider in-situ product removal during fermentation using adsorbent resins to reduce the concentration of pristinamycin in the broth and minimize its toxic effects.[3] |
Issue 2: Poor Separation of this compound and IIA during Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate stationary or mobile phase. | Optimize the chromatography conditions. Experiment with different solvent systems and gradients. Consider using a different type of chromatography, such as reversed-phase HPLC on a preparative scale. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. |
| Co-elution with other impurities. | Pre-treat the crude extract to remove interfering impurities before chromatography. This may include a liquid-liquid extraction step or solid-phase extraction. |
Issue 3: Difficulty in Inducing Crystallization of this compound
| Possible Cause | Suggested Solution | | Sample is not sufficiently pure. | Repeat the chromatographic purification step to remove impurities that may inhibit crystallization. | | Incorrect solvent/non-solvent system. | Experiment with different solvent and non-solvent combinations. The choice of solvent is critical for successful crystallization. | | Suboptimal temperature or cooling rate. | Optimize the cooling profile. Slow cooling often leads to the formation of better-quality crystals. | | Solution is not supersaturated. | Carefully concentrate the solution before adding the non-solvent to achieve the appropriate level of supersaturation. |
Visualizations
References
- 1. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of pristinamycin I (PI) production in Streptomyces pristinaespiralis by metabolic engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in Pristinamycin IA experiments
Welcome to the technical support center for Pristinamycin IA experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and avoid pitfalls in their work with this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: Why am I observing no zone of inhibition (or a very small zone) around my this compound disc in an antimicrobial susceptibility test (AST)?
Answer: This is a common issue that can stem from several factors. A systematic check can help identify the root cause.
-
Drug Inactivity or Degradation: this compound solutions are known to be unstable and should always be prepared fresh before an experiment.[1] The powder form is stable when stored correctly, but the compound in solution can degrade.
-
Bacterial Resistance: The bacterial strain you are testing may possess intrinsic or acquired resistance to streptogramin-type antibiotics.[2][3]
-
Suboptimal Concentration: The concentration of this compound used may be too low to inhibit the growth of the specific bacterial strain.
-
Lack of Synergistic Partner: this compound exhibits moderate bacteriostatic activity on its own. Its potent, bactericidal effect is achieved through a synergistic combination with a streptogramin A component, such as Pristinamycin IIA.[4][5][6][7][8] For bactericidal action, the complete, synergistic pristinamycin mixture is required.
-
Experimental Technique: Procedural errors can lead to a lack of inhibition. Common issues include the agar plate being too wet, which can cause the antibiotic to diffuse too far, or an overly dense bacterial lawn.[9][10]
Caption: Troubleshooting workflow for a lack of bacterial inhibition.
Question: My this compound powder is difficult to dissolve. What is the recommended procedure?
Answer: this compound has poor solubility in aqueous solutions, which is a well-documented challenge.[5][11]
-
Recommended Solvent: The preferred solvent for creating stock solutions is Dimethyl sulfoxide (DMSO).[12][13]
-
Aiding Dissolution: To aid dissolution in DMSO, sonication is recommended.[12][13] Gentle warming can also be used, but avoid excessive heat which could degrade the compound.
-
Solvent Quality: The hygroscopic nature of DMSO can significantly impact the solubility of compounds. Always use a new or properly stored, anhydrous grade of DMSO for the best results.[12]
Question: I am observing significant variability and poor reproducibility between my experimental replicates. What are the likely causes?
Answer: Inconsistent results often point to the inherent instability of the compound in solution or minor variations in protocol execution.
-
Solution Instability: As mentioned, this compound solutions are not stable.[1] The most critical step to ensure reproducibility is to prepare fresh working solutions from a properly stored stock solution for every single experiment.[1][12] Do not use solutions that have been stored, even for a short period, at room temperature or 4°C.
-
Standardize Inoculum: Ensure that the bacterial inoculum is standardized for every experiment. Using a McFarland standard (e.g., 0.5) to adjust the turbidity of your bacterial suspension is crucial for consistent results in antimicrobial assays.[14]
-
Consistent Procedure: Review your protocol for any steps that could introduce variability. Ensure consistent incubation times, temperatures, and volumes. Minor pipetting errors can be magnified through serial dilutions, so use calibrated pipettes and proper technique.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound is a streptogramin B antibiotic.[15] Its mechanism involves binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis.[5][16] While it has a moderate bacteriostatic effect on its own, it acts synergistically with Pristinamycin IIA (a streptogramin A). Pristinamycin IIA binds to the ribosome first, inducing a conformational change that increases the ribosome's affinity for this compound by up to 100 times.[4][5] This sequential binding leads to a stable, irreversible complex that blocks peptide elongation, resulting in a potent bactericidal effect.[4][8]
Caption: Synergistic mechanism of action for Pristinamycin antibiotics.
Question: How should I properly store this compound?
Answer: Correct storage is critical to maintain the compound's integrity. Refer to the table below for detailed storage conditions. Preparing fresh solutions is mandatory for reliable results.[1]
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[12][13] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[13] |
| Working Solutions | Not Recommended | Prepare fresh for each use[1][12] |
| Table 1. Storage and Stability of this compound |
Question: What are the primary research applications for this compound?
Answer: this compound is utilized in several research areas:
-
Antimicrobial Studies: It is used to study susceptibility and resistance mechanisms in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][8]
-
Ribosome Function: As it targets the bacterial ribosome, it serves as a tool to investigate protein synthesis and ribosome structure and function.[16]
-
Drug Transport Studies: this compound is a known substrate and inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer.[1][12] This makes it a useful compound in studies of P-gp function and inhibition.[12]
Question: What solvents can be used for this compound?
Answer: Due to its poor water solubility, organic solvents are required. The table below summarizes solubility data from various suppliers.
| Solvent | Concentration | Notes |
| DMSO | ~33 mg/mL (38 mM) | Sonication and use of new DMSO is recommended[12] |
| DMSO | 30 mg/mL (34.6 mM) | Sonication may be needed[13] |
| Table 2. Solubility Data for this compound |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 866.96 g/mol )[15]
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortexer
-
Sonicator bath
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of powder using an analytical balance in a fume hood. For 1 mg of powder:
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. (Calculation: Volume (µL) = [Mass (mg) / 866.96] * 1,000,000 / 10). For 1 mg, this is approximately 115.3 µL.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Caption: General workflow for a broth microdilution susceptibility test.
Protocol 2: General Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI guidelines).
Materials:
-
Freshly prepared working solution of this compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Standardized bacterial suspension (0.5 McFarland)
-
Positive control (bacteria, no antibiotic) and negative control (broth, no bacteria) wells
-
Multichannel pipette
Procedure:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to be tested into well 1.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Repeat this 2-fold serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) will not contain the drug.
-
Dilute the 0.5 McFarland bacterial suspension according to your laboratory's standard protocol to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate wells 1 through 11 with 50 µL of the final bacterial suspension. Do not add bacteria to well 12.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Determine the MIC by identifying the lowest concentration of this compound that shows no visible bacterial growth. This can be done visually or by using a plate reader.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Use of Pristinamycin for Macrolide-Resistant Mycoplasma genitalium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Resistance to pristinamycin (or virginiamycin) of strains of Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pristinamycin - Wikipedia [en.wikipedia.org]
- 6. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Instructions of ?Pristinamycin_Chemicalbook [chemicalbook.com]
- 9. southernbiological.com [southernbiological.com]
- 10. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 11. [Water-soluble derivatives of factor IA of pristinamycins. Interaction with the bacterial ribosome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Antibiotic | P-gp | TargetMol [targetmol.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Analysis of Pristinamycin IA and Virginiamycin S1: Unveiling the Nuances of Streptogramin B Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pristinamycin IA and Virginiamycin S1, two closely related streptogramin B antibiotics. Both molecules are cyclic hexadepsipeptides that act synergistically with their respective streptogramin A counterparts (Pristinamycin IIA and Virginiamycin M1) to inhibit bacterial protein synthesis. This document delves into their mechanisms of action, biosynthetic pathways, and in vitro efficacy, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
At a Glance: Key Chemical and Biological Properties
| Feature | This compound | Virginiamycin S1 |
| Antibiotic Class | Streptogramin B | Streptogramin B |
| Chemical Nature | Cyclic hexadepsipeptide | Cyclic hexadepsipeptide |
| Producing Organism | Streptomyces pristinaespiralis | Streptomyces virginiae |
| Synergistic Partner | Pristinamycin IIA (Streptogramin A) | Virginiamycin M1 (Streptogramin A) |
| Primary Target | 50S ribosomal subunit | 50S ribosomal subunit |
| Mechanism of Action | Inhibits protein synthesis by blocking the nascent polypeptide exit tunnel | Inhibits protein synthesis by blocking the nascent polypeptide exit tunnel |
Quantitative Analysis: In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound (as a component of pristinamycin) and Virginiamycin S1 against key Gram-positive pathogens. It is important to note that the MIC values for this compound are derived from studies on pristinamycin, the synergistic mixture of this compound and IIA. The individual contribution of this compound to these values is significant but not isolated in these studies.
| Organism | Pristinamycin (IA/IIA mixture) MIC | Virginiamycin S1 MIC | Citation(s) |
| Staphylococcus aureus | - | 4 µg/mL | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.5 µg/L | - | [2] |
| Streptococcus pneumoniae | MIC90: 0.25 mg/L | - | [3] |
| Enterococcus faecalis | Generally less sensitive | - | [4] |
Mechanism of Action: A Shared Pathway of Inhibition
Both this compound and Virginiamycin S1, as streptogramin B antibiotics, share a common mechanism of action. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent polypeptide exit tunnel (NPET). This binding event sterically hinders the elongation of the polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. The synergistic action with streptogramin A compounds enhances this inhibitory effect. The binding of the streptogramin A component is believed to induce a conformational change in the ribosome, which increases the binding affinity of the streptogramin B component.
Biosynthetic Pathways: A Glimpse into their Molecular Origins
The biosynthesis of both this compound and Virginiamycin S1 is a complex process orchestrated by multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). These pathways involve the sequential activation and condensation of specific amino acid and carboxylic acid precursors.
This compound Biosynthesis
The biosynthetic gene cluster for pristinamycin is one of the largest known, spanning approximately 210 kb. Key genes involved in the synthesis of the Pristinamycin I components include snbA and snbC. snbA encodes a 3-hydroxypicolinic acid:AMP ligase, which activates the starter unit. snbC encodes a peptide synthetase responsible for the incorporation of L-threonine and L-aminobutyric acid.[2]
Virginiamycin S1 Biosynthesis
The biosynthesis of Virginiamycin S is also governed by a dedicated gene cluster. Several genes, designated vis, have been identified. For instance, visB shows homology to the 3-hydroxypicolinic acid:AMP ligase found in the pristinamycin pathway, suggesting a similar initiation step. Other identified genes include visA, visC, visD, visF, and visG, which are involved in precursor synthesis and the non-ribosomal peptide synthesis machinery.[5][6]
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and Virginiamycin S1. These should be adapted and optimized based on specific laboratory conditions and the bacterial strains under investigation.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and Virginiamycin S1 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution of Antibiotics: Add 50 µL of the antibiotic stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Ribosome Binding Assay (Filter Binding Method)
This protocol provides a general framework for assessing the binding of radiolabeled antibiotics to bacterial ribosomes.
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or S. aureus) using standard ultracentrifugation techniques.
-
Radiolabeling of Antibiotics: Synthesize or procure radiolabeled this compound or Virginiamycin S1 (e.g., with ³H or ¹⁴C).
-
Binding Reaction: In a reaction mixture, combine a fixed amount of bacterial ribosomes with increasing concentrations of the radiolabeled antibiotic in a suitable binding buffer (containing appropriate concentrations of Mg²⁺, K⁺, and other ions).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium.
-
Filter Binding: Pass the reaction mixtures through a nitrocellulose filter under vacuum. Ribosome-bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the free antibiotic concentration to determine the binding affinity (e.g., the dissociation constant, Kd).
Conclusion
This compound and Virginiamycin S1 are structurally and mechanistically similar streptogramin B antibiotics, both playing a crucial role in the synergistic antibacterial action of their respective composite drugs. While direct comparative efficacy data for the individual components is limited, the available information suggests that both are potent inhibitors of bacterial protein synthesis, particularly against Gram-positive pathogens. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate any subtle differences in their antimicrobial spectrum, potency, and potential for resistance development. The detailed understanding of their biosynthetic pathways opens avenues for synthetic biology approaches to generate novel and improved streptogramin antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [In vitro antibacterial activity of pristinamycin against penicillin resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Pristinamycin IA compared to Erythromycin against resistant strains
An Objective Comparison of Pristinamycin IA and Erythromycin Against Resistant Bacterial Strains
Introduction
The escalating crisis of antimicrobial resistance necessitates a thorough evaluation of existing and alternative antibiotics. Erythromycin, a macrolide antibiotic, has been a cornerstone in treating various bacterial infections, particularly those caused by Gram-positive organisms. However, its efficacy has been severely compromised by the widespread emergence of resistant strains. Pristinamycin, a streptogramin antibiotic, presents a viable alternative, demonstrating potent activity against many erythromycin-resistant pathogens. Pristinamycin is a combination of two synergistic components: Pristinamycin IIA, a macrolide, and this compound (a streptogramin B), a depsipeptide.[1] This guide provides a detailed, data-driven comparison of the efficacy of this compound (as part of the synergistic pristinamycin combination) and Erythromycin against resistant bacterial strains, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Understanding the molecular targets and mechanisms of action is fundamental to appreciating the efficacy profiles of these two antibiotics. Both antibiotics target the bacterial ribosome to inhibit protein synthesis, but they do so in distinct ways.
Pristinamycin: Pristinamycin's bactericidal effect is a result of the synergistic action of its two components, Pristinamycin IIA (a group A streptogramin) and this compound (a group B streptogramin).[1][2]
-
Initial Binding: Pristinamycin IIA first binds to the peptidyl transferase center on the 50S ribosomal subunit.[2]
-
Conformational Change: This initial binding induces a conformational change in the ribosome.[2]
-
Enhanced Affinity & Synergistic Binding: This change significantly increases the ribosome's affinity for this compound, which then binds to an overlapping site.[1][2]
-
Inhibition of Protein Synthesis: The stable, ternary complex of the ribosome, Pristinamycin IIA, and this compound effectively blocks peptide chain elongation, leading to the arrest of protein synthesis and a potent bactericidal effect.[1][3]
Separately, each component is only moderately bacteriostatic.[1][3]
Erythromycin: Erythromycin is a macrolide antibiotic that exhibits primarily bacteriostatic activity.[4][5]
-
Ribosomal Binding: It reversibly binds to the 23S ribosomal RNA molecule within the 50S subunit of the bacterial ribosome.[6][7]
-
Inhibition of Translocation: By binding at the polypeptide exit tunnel, Erythromycin blocks the translocation step of protein synthesis. This prevents the ribosome from moving along the mRNA, thereby halting the elongation of the polypeptide chain.[5][8]
Caption: Mechanisms of action for Pristinamycin and Erythromycin.
Mechanisms of Bacterial Resistance
Resistance to Erythromycin is common and multifaceted, which is a key reason for exploring alternatives like Pristinamycin.
Erythromycin Resistance: Bacteria primarily develop resistance to erythromycin through two main mechanisms:[7][9]
-
Target Site Modification (MLSB Resistance): This is the most common mechanism. It involves the methylation of an adenine residue in the 23S rRNA, which is the binding site for macrolides, lincosamides, and streptogramin B antibiotics (hence MLSB resistance). This modification is mediated by erm (erythromycin ribosome methylation) genes.[4][9] The expression can be:
-
Constitutive: The methylase enzyme is always produced, conferring high-level resistance to both erythromycin and clindamycin.[9]
-
Inducible: The methylase is only produced in the presence of an inducer, typically a 14- or 15-membered macrolide like erythromycin. These strains appear resistant to erythromycin but susceptible to clindamycin in vitro, though treatment with clindamycin may fail.[9][10]
-
-
Active Efflux (M-phenotype): This mechanism involves an ATP-dependent pump that actively transports macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[7] This is encoded by mef (macrolide efflux) genes and typically results in low-level resistance to erythromycin while maintaining susceptibility to clindamycin and streptogramin B antibiotics.[9]
Pristinamycin Resistance: Resistance to the synergistic pristinamycin combination is significantly less common.[2] It is most frequently associated with resistance to the streptogramin A component (Pristinamycin IIA). Enterococci may exhibit natural resistance to streptogramin A.[3] While resistance to the streptogramin B component (this compound) can occur, most of these strains remain susceptible to the synergistic combination.[3]
Comparative Efficacy: Quantitative Data
The most significant advantage of Pristinamycin is its sustained activity against bacterial strains that have developed resistance to Erythromycin. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: MIC Data for Streptococcus pneumoniae
| Phenotype (Resistance Mechanism) | Antibiotic | MIC90 (mg/L) |
| Penicillin-S / Erythromycin-S | Pristinamycin | 0.25 |
| Quinupristin/Dalfopristin | 0.5 | |
| Penicillin-S / Erythromycin-R | Pristinamycin | 0.25 |
| Quinupristin/Dalfopristin | 1.0 | |
| Penicillin-I or R / Erythromycin-R | Pristinamycin | 0.25 |
| Quinupristin/Dalfopristin | 0.5 | |
| Data sourced from a study on 200 clinical S. pneumoniae isolates.[11] MIC90 is the MIC required to inhibit 90% of the isolates. |
Table 2: General Activity Against Erythromycin-Resistant Staphylococci and Streptococci
| Organism Group | Antibiotic | Inhibitory Concentration (mg/L) |
| Staphylococci (including Erythromycin highly-resistant ) | Pristinamycin | ≤ 0.78 |
| Streptococci (including Erythromycin highly-resistant ) | Pristinamycin | ≤ 0.78 |
| Data sourced from a study on 1,006 clinical isolates.[12] |
Table 3: Resistance Rates in Multidrug-Resistant (MDR) S. aureus from Skin Infections
| Antibiotic | Resistance Rate (%) in MDR Isolates |
| Erythromycin | 100% |
| Azithromycin | 74.6% |
| Clarithromycin | 100% |
| Pristinamycin | 46.2% |
| Data from a study on 67 MDR S. aureus isolates. |
Experimental Protocols
The quantitative data presented above are typically generated using standardized antimicrobial susceptibility testing (AST) methods. The agar dilution method is considered a gold standard for its accuracy in determining MIC values.[13]
Protocol: Agar Dilution Method for MIC Determination
-
Media Preparation: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of the antibiotic being tested (e.g., Pristinamycin or Erythromycin). A growth control plate with no antibiotic is also prepared.[14][15]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a pure culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.[14]
-
Inoculation: A fixed volume of the standardized bacterial suspension is spot-inoculated onto the surface of each antibiotic-containing agar plate and the control plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[16]
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the growth of the organism.[13]
Caption: Workflow for the Agar Dilution Antimicrobial Susceptibility Test.
Conclusion
The available experimental data clearly indicate that Pristinamycin maintains significant efficacy against Gram-positive strains that are resistant to Erythromycin.[11][12] This is particularly evident in its activity against erythromycin-resistant S. pneumoniae and methicillin-resistant S. aureus (MRSA).[1][11] The synergistic, bactericidal mechanism of Pristinamycin's two components provides a distinct advantage over the bacteriostatic action of Erythromycin.[2] Furthermore, the prevalence of resistance to Pristinamycin is considerably lower than the widespread resistance observed with Erythromycin. While Pristinamycin shows less uniform activity against enterococci, it remains a powerful therapeutic option for staphylococcal and streptococcal infections, especially in cases where macrolide resistance is present or suspected.[2][3]
References
- 1. Pristinamycin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Erythromycin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of the in vitro activity of pristinamycin and quinupristin/dalfopristin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. woah.org [woah.org]
- 16. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Ribosomal Binding Sites of Pristinamycin IA and Linezolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ribosomal binding sites of two critical antibiotics: Pristinamycin IA, a streptogramin B antibiotic, and Linezolid, the first clinically approved oxazolidinone. Understanding the distinct mechanisms by which these drugs inhibit bacterial protein synthesis is paramount for overcoming antibiotic resistance and developing novel therapeutics. This document synthesizes structural and functional data to offer a clear, evidence-based comparison.
At a Glance: Key Differences in Ribosomal Inhibition
| Feature | This compound | Linezolid |
| Ribosomal Subunit Target | 50S | 50S |
| Primary Binding Site | Nascent Polypeptide Exit Tunnel (NPET) | Peptidyl Transferase Center (PTC) |
| Mechanism of Action | Blocks polypeptide chain elongation | Prevents formation of the 70S initiation complex[1][2] |
| Key Interacting RNA | 23S rRNA | 23S rRNA[2] |
| Effect on Peptide Bond Formation | Indirectly inhibits by steric hindrance | Directly inhibits |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and Linezolid in in vitro protein synthesis assays. It is important to note that this compound's activity is often studied in synergy with Pristinamycin IIA, which can make direct comparisons challenging.
| Antibiotic | Assay Type | Organism | IC50 |
| Linezolid | In vitro protein synthesis in S. aureus cells | Staphylococcus aureus | 0.3 µg/mL[3] |
| Linezolid | 70S initiation complex formation | Staphylococcus aureus | 116 µM[4] |
| Linezolid | 30S initiation complex formation | Escherichia coli | 110 µM[1] |
| Linezolid | 70S initiation complex formation | Escherichia coli | 130 µM[1] |
| This compound | In vitro translation | E. coli | >256 µM (as Pristinamycin IB) |
Note: Data for this compound alone is limited; its synergistic action with Pristinamycin IIA is a key feature of its antibacterial efficacy.
Detailed Ribosomal Binding Sites
Linezolid: Targeting the Heart of Protein Synthesis
Linezolid binds to a highly conserved region within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This strategic position allows it to interfere with the very first step of protein synthesis: the formation of a functional 70S initiation complex. By occupying a portion of the A-site, Linezolid sterically hinders the proper placement of the initiator fMet-tRNA, thereby preventing the formation of the first peptide bond.
High-resolution structural studies have identified the key nucleotides of the 23S rRNA that form the Linezolid binding pocket. These include:
-
G2061
-
A2451
-
C2452
-
A2503
-
U2504
-
G2505
-
U2506
-
U2585
Mutations in these nucleotides are a primary mechanism of Linezolid resistance.
This compound: Obstructing the Exit Route
In contrast to Linezolid, this compound, a type B streptogramin, binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit. This tunnel serves as the conduit for the newly synthesized polypeptide chain to exit the ribosome. This compound does not directly inhibit the catalytic activity of the PTC. Instead, it physically obstructs the passage of the elongating polypeptide chain. This blockage leads to a premature termination of translation.
The binding site of this compound is located near the entrance of the NPET and involves interactions with the 23S rRNA. While the complete set of interacting nucleotides is extensive, key residues include those in the vicinity of A2062 and C2586. The binding of this compound induces a conformational change in the ribosome, which enhances the binding of Pristinamycin IIA (a type A streptogramin) to an adjacent site in the PTC, leading to a potent synergistic bactericidal effect.
Visualizing the Binding Sites
To illustrate the distinct binding locations of this compound and Linezolid on the 50S ribosomal subunit, the following diagrams are provided.
Caption: Ribosomal binding sites of Linezolid and this compound.
Experimental Methodologies
The determination of the ribosomal binding sites for these antibiotics has been made possible through a combination of advanced biochemical and structural biology techniques.
X-ray Crystallography
This technique has been instrumental in providing high-resolution three-dimensional structures of antibiotics bound to the ribosome.
General Protocol:
-
Ribosome Preparation: Isolate and purify 70S ribosomes or 50S ribosomal subunits from a suitable bacterial source (e.g., Deinococcus radiodurans, Thermus thermophilus).
-
Complex Formation: Incubate the purified ribosomes with a molar excess of the antibiotic (Linezolid or this compound) to ensure saturation of the binding site.
-
Crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods. This involves mixing the ribosome-antibiotic complex with a precipitant solution and allowing it to equilibrate.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination: Process the diffraction data to determine the electron density map of the crystal. The atomic model of the ribosome-antibiotic complex is then built into this map and refined.
Caption: X-ray crystallography workflow for antibiotic-ribosome complexes.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative and complementary technique to X-ray crystallography for studying large and flexible complexes like the ribosome.
General Protocol:
-
Sample Preparation: Apply a small volume of the purified ribosome-antibiotic complex to an EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane to rapidly freeze the sample in a thin layer of amorphous ice, preserving its native structure.
-
Data Acquisition: Collect a large number of images (micrographs) of the frozen particles at different orientations using a transmission electron microscope.
-
Image Processing: Use specialized software to pick individual particle images from the micrographs, classify them into different conformational states, and reconstruct a 3D map of the ribosome-antibiotic complex.
-
Model Building: Fit and refine an atomic model of the complex into the cryo-EM density map.
Caption: Cryo-EM single-particle analysis workflow.
Chemical Footprinting
This biochemical technique is used to identify the specific nucleotides in the rRNA that are in close proximity to the bound antibiotic.
General Protocol:
-
Complex Formation: Incubate ribosomes with the antibiotic of interest.
-
Chemical Modification: Treat the ribosome-antibiotic complex with a chemical probe (e.g., dimethyl sulfate - DMS) that modifies accessible rRNA bases. The bound antibiotic will protect the nucleotides in its binding site from modification.
-
Primer Extension: Use reverse transcriptase and a radiolabeled primer that binds to a specific region of the rRNA to synthesize a complementary DNA (cDNA) strand. Reverse transcriptase will stop at the site of a modified nucleotide.
-
Analysis: Separate the cDNA products by gel electrophoresis. The positions where reverse transcription is blocked indicate the nucleotides that were modified, and a lack of a block in the presence of the antibiotic reveals the protected (binding site) nucleotides.
Caption: Chemical footprinting experimental workflow.
Conclusion
This compound and Linezolid represent two distinct and highly effective strategies for inhibiting bacterial protein synthesis by targeting the 50S ribosomal subunit. Linezolid acts at the very core of the ribosome's catalytic center, preventing the initiation of translation. In contrast, this compound targets the exit path of the nascent polypeptide, effectively creating a roadblock for protein elongation. The detailed structural and functional understanding of their respective binding sites and mechanisms of action is crucial for the rational design of new antibiotics that can circumvent existing resistance mechanisms and address the urgent need for novel antibacterial agents.
References
- 1. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upload.orthobullets.com [upload.orthobullets.com]
Cross-Resistance Between Pristinamycin IA and Macrolide Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Pristinamycin IA and various macrolide antibiotics against clinically relevant bacteria, with a focus on the impact of specific resistance mechanisms. The information presented is supported by experimental data from published studies and standardized protocols to aid in research and development efforts.
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Pristinamycin and representative macrolide antibiotics against Staphylococcus aureus and Streptococcus pneumoniae strains harboring different resistance genes. This data highlights the cross-resistance patterns observed between these antibiotic classes.
Table 1: Comparative MICs (µg/mL) of Pristinamycin and Macrolides Against Resistant Bacterial Strains
| Organism | Resistance Gene(s) | Pristinamycin | Erythromycin | Clarithromycin | Azithromycin | Clindamycin |
| S. aureus | Wild-Type | ≤1 | 0.25 - 1 | 0.12 - 0.5 | 0.5 - 2 | ≤0.5 |
| S. aureus | ermA, ermC | ≤1 - >4 | >64 | >64 | >64 | >64 |
| S. aureus | msrA | ≤1 | 4 - >64 | 2 - 32 | 8 - >64 | ≤0.5 |
| S. pneumoniae | Wild-Type | ≤1 | ≤0.06 | ≤0.06 | ≤0.25 | ≤0.06 |
| S. pneumoniae | erm(B) | ≤1 | >64 | >64 | >64 | >64 |
| S. pneumoniae | mef(A) | ≤1 | 1 - 64 | 1 - 32 | 1 - 32 | ≤0.06 |
Note: Data is compiled from multiple sources and should be interpreted as a general representation of expected MIC ranges. Actual MICs can vary based on the specific strain, testing methodology, and other experimental factors. Pristinamycin data often represents the combination product (this compound and IIA).
Mechanisms of Cross-Resistance
Cross-resistance between this compound (a streptogramin B) and macrolides is primarily governed by two main mechanisms:
-
Target Site Modification: The most common mechanism is the methylation of the 23S rRNA, a component of the 50S ribosomal subunit, which is the binding site for both macrolides and streptogramin B antibiotics.[1][2] This modification is mediated by erythromycin ribosome methylase (erm) genes, such as erm(A), erm(B), and erm(C).[3][4] Methylation of the ribosome leads to the MLSB phenotype, conferring cross-resistance to macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics.[1][5] The expression of erm genes can be either constitutive (always on) or inducible (activated in the presence of an inducing agent, typically a 14- or 15-membered macrolide).[3]
-
Active Efflux: A second mechanism involves the active transport of the antibiotic out of the bacterial cell, mediated by efflux pumps. The mef (macrolide efflux) genes, such as mef(A), encode for these pumps.[6][7] This mechanism typically confers resistance to 14- and 15-membered macrolides, while 16-membered macrolides, lincosamides, and streptogramin B antibiotics are generally not affected.[7] This results in the M phenotype. In staphylococci, the msrA gene encodes for an ATP-binding cassette (ABC) transporter that pumps out macrolides and streptogramin B antibiotics.[4]
Pristinamycin, a combination of this compound (streptogramin B) and Pristinamycin IIA (streptogramin A), can overcome mef-mediated efflux and may retain activity against some erm-containing strains, particularly if the level of methylase expression is low.[6] The synergistic action of the two components allows for effective binding to the ribosome even in the presence of some modifications.[4]
Experimental Protocols
Accurate determination of antibiotic susceptibility is crucial for understanding cross-resistance. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and macrolide antibiotics using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]
Broth Microdilution Susceptibility Testing Protocol
1. Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare stock solutions of each antibiotic (this compound, erythromycin, clarithromycin, azithromycin, etc.) at a concentration of at least 1000 µg/mL in a suitable solvent as recommended by the manufacturer. Sterilize by membrane filtration.
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.[12] For fastidious organisms like Streptococcus pneumoniae, supplement the broth with 2.5% to 5% lysed horse blood.[11]
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from 3-5 isolated colonies grown on a non-selective agar plate for 18-24 hours. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Use sterile, 96-well U-bottom microtiter plates.
2. Assay Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of each antibiotic in the appropriate broth directly in the 96-well microtiter plates. The final volume in each well should be 50 µL or 100 µL, depending on the chosen format. The concentration range should be appropriate to determine the MIC for both susceptible and resistant organisms.
-
Inoculation: Inoculate each well (except for the sterility control well) with an equal volume of the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours. For fastidious organisms, incubate in an atmosphere with 5% CO₂.
3. Interpretation of Results:
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Quality Control: Perform the assay with reference strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619) with known MIC values to ensure the accuracy and reproducibility of the results.
Visualizing Resistance Mechanisms
The following diagrams illustrate the key mechanisms of cross-resistance and the experimental workflow for determining it.
Caption: Mechanisms of macrolide and streptogramin B cross-resistance.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. Pristinamycin-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility and analysis of macrolide resistance genes in Streptococcus pneumoniae isolated in Hamadan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility and Macrolide Resistance Inducibility of Streptococcus pneumoniae Carrying erm(A), erm(B), or mef(A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of Genes Encoding Resistance to Macrolides, Lincosamides, and Streptogramins among Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily [frontiersin.org]
- 7. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. nicd.ac.za [nicd.ac.za]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. EUCAST: Media Preparation [eucast.org]
Validating the Antibacterial Efficacy of Synthetic Pristinamycin IA Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial agents. Pristinamycin, a natural antibiotic composed of two synergistic components, Pristinamycin IA (a streptogramin B) and Pristinamycin IIA (a streptogramin A), has long been an effective treatment. However, its poor water solubility has limited its administration to the oral route. This has spurred the development of synthetic, water-soluble analogs of this compound, enabling intravenous administration and broadening their therapeutic potential. This guide provides a comparative analysis of the antibacterial activity of these synthetic analogs, with a focus on quinupristin, a key synthetic derivative of this compound.
Comparative Antibacterial Activity
The in vitro efficacy of antibiotics is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The data presented below summarizes the MIC values for quinupristin (a synthetic this compound analog), often in combination with dalfopristin (a synthetic Pristinamycin IIA analog, together known as quinupristin/dalfopristin or Synercid), against various clinically relevant bacteria. For comparison, MIC values for other antibiotics, including vancomycin and linezolid, are also included.
| Antibiotic/Analog | Organism | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Quinupristin/Dalfopristin | Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25[1] | 0.5[1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25[1] | 0.5[1] | |
| Staphylococcus epidermidis | Methicillin-Susceptible (MSSE) | 0.25[1] | 0.25[1] | |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 0.25[1] | 0.5[1] | |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.03 | 0.25[1] | |
| Streptococcus pyogenes | - | 0.125[1] | 0.125[1] | |
| Quinupristin (alone) | Staphylococcus aureus | erm(A)+ | - | >32 |
| Dalfopristin (alone) | Staphylococcus aureus | erm(A)+ | - | 4 |
| Pristinamycin (natural) | Streptococcus pneumoniae | All phenotypes | - | 0.25[2] |
| Vancomycin | Staphylococcus aureus | MRSA | - | 2.0 |
| Linezolid | Staphylococcus aureus | MRSA | - | 0.5 |
Mechanism of Action: Inhibiting Bacterial Protein Synthesis
This compound and its synthetic analogs belong to the streptogramin B class of antibiotics. They exert their antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome. The binding of the this compound analog physically obstructs the nascent polypeptide exit tunnel, thereby halting the elongation of the protein chain.
The synergistic bactericidal activity of pristinamycins is a key feature. While the this compound component (streptogramin B) alone is typically bacteriostatic (inhibits growth), its combination with a Pristinamycin IIA component (streptogramin A), such as dalfopristin, leads to a potent bactericidal (kills bacteria) effect[3]. Dalfopristin binds to the peptidyl transferase center on the 50S ribosomal subunit, inducing a conformational change that increases the binding affinity of the this compound analog by approximately 100-fold[3]. This cooperative binding effectively shuts down protein synthesis.
References
A Comparative Analysis of Pristinamycin IA and Dalfopristin Efficacy
In the landscape of antimicrobial agents, particularly for combating multidrug-resistant Gram-positive infections, streptogramins represent a critical class of antibiotics. This guide provides a detailed comparative study of two key streptogramin components: Pristinamycin IA, a natural group B streptogramin, and Dalfopristin, a semi-synthetic group A streptogramin. This analysis is intended for researchers, scientists, and drug development professionals, offering objective data on their synergistic action and individual contributions to antibacterial efficacy.
Mechanism of Action: A Synergistic Approach
This compound and Dalfopristin function in concert to inhibit bacterial protein synthesis, a mechanism that is significantly more potent than the action of either component alone. Individually, each agent is generally bacteriostatic, but their combination results in bactericidal activity against many pathogens.
Dalfopristin, a derivative of Pristinamycin IIA, initiates the process by binding to the 23S portion of the 50S ribosomal subunit. This binding induces a conformational change in the ribosome, which in turn increases the binding affinity for the group B streptogramin, this compound (or its derivative, Quinupristin), by a factor of approximately 100.[1] Dalfopristin's action primarily obstructs the early phase of protein synthesis by inhibiting peptidyl transfer.[2]
Following the conformational change induced by Dalfopristin, this compound binds to a nearby site on the 50S ribosomal subunit. This action inhibits the late phase of protein synthesis by preventing the elongation of the polypeptide chain and leading to the release of incomplete peptide chains.[3][4] The synergistic binding of both components to the ribosome forms a stable ternary complex that effectively blocks protein synthesis, leading to bacterial cell death.
References
- 1. Susceptibility of methicillin-resistant Staphylococcus aureus to vancomycin, teicoplanin, linezolid, pristinamycin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
In Vitro Showdown: A Comparative Analysis of Pristinamycin IA and Quinupristin
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of two key streptogramin B antibiotics: Pristinamycin IA and Quinupristin. This analysis is based on available experimental data to delineate their respective antibacterial activities and mechanisms of action.
This compound and Quinupristin are both potent inhibitors of bacterial protein synthesis, belonging to the streptogramin B class of antibiotics. They are derived from Streptomyces pristinaespiralis and are crucial components of the combination antibiotics Pristinamycin (oral) and Quinupristin/Dalfopristin (intravenous), respectively. While they are primarily used synergistically with their group A counterparts (Pristinamycin IIA and Dalfopristin), understanding their individual in vitro performance is critical for developmental research and mechanistic studies.
Mechanism of Action: A Shared Target
Both this compound and Quinupristin exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding event obstructs the elongation of polypeptide chains, thereby halting protein synthesis. Their synergistic bactericidal action with group A streptogramins is a hallmark of this antibiotic class. The group A component induces a conformational change in the ribosome, which in turn increases the binding affinity of the group B component.
Comparative In Vitro Activity
Direct, head-to-head in vitro comparative studies of this compound and Quinupristin as standalone agents are limited in publicly available literature. The majority of research focuses on their activity within their respective combination drugs. However, by cross-referencing studies that have evaluated the individual components or the combined products against similar bacterial panels, a comparative overview can be constructed.
A study focusing on the in vitro activity of pristinamycin and its components provides valuable data on the minimum inhibitory concentrations (MICs) of this compound against a range of anaerobic bacteria. When compared with data from studies on quinupristin/dalfopristin, some inferences can be drawn about their relative potency. For instance, in a comparative study against Streptococcus pneumoniae, the combination product Pristinamycin (containing this compound) showed slightly greater activity (lower MIC90) than Quinupristin/Dalfopristin.
Table 1: In Vitro Activity of this compound Against Anaerobic Bacteria
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Bacteroides fragilis group | 4 | 8 |
| Prevotella spp. | 0.5 | 1 |
| Fusobacterium spp. | 0.25 | 0.5 |
| Peptostreptococcus spp. | 0.5 | 1 |
| Clostridium perfringens | 0.25 | 0.5 |
| Clostridium difficile | 2 | 4 |
Data sourced from a study evaluating the in vitro activities of pristinamycin and its components.
Table 2: In Vitro Activity of Quinupristin/Dalfopristin Against Various Pathogens
| Bacterial Species | MIC90 (mg/L) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.5 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5 |
| Staphylococcus aureus (Methicillin-Susceptible) | 1 |
| Staphylococcus aureus (Methicillin-Resistant) | 1 |
| Enterococcus faecium (Vancomycin-Resistant) | 2 |
Data compiled from multiple in vitro studies of Quinupristin/Dalfopristin.
Experimental Protocols
The determination of in vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for comparing the potency of antimicrobial agents. The agar dilution method is a standard and widely accepted protocol for this purpose.
Agar Dilution Method for MIC Determination
The agar dilution method involves the following key steps:
-
Preparation of Antimicrobial Stock Solutions: this compound and Quinupristin are dissolved in a suitable solvent to create high-concentration stock solutions.
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared to achieve a range of desired concentrations.
-
Incorporation into Agar: Each dilution is then incorporated into molten Mueller-Hinton agar and poured into petri dishes. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU/mL).
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: The plates are incubated under appropriate atmospheric conditions and temperatures for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Signaling Pathways and Logical Relationships
The synergistic action of group A and B streptogramins can be visualized as a sequential binding process that ultimately leads to the inhibition of bacterial protein synthesis.
Synergistic action of streptogramin antibiotics.
Conclusion
Both this compound and Quinupristin are effective inhibitors of bacterial protein synthesis, forming the core of their respective combination therapies. While a direct, comprehensive in vitro comparison of the individual components is not extensively documented, the available data suggests that both possess significant activity against a range of Gram-positive pathogens. Pristinamycin, as a whole product, has demonstrated slightly superior in vitro activity against Streptococcus pneumoniae compared to the Quinupristin/Dalfopristin combination. Further research focusing on the head-to-head comparison of the individual this compound and Quinupristin components would be invaluable for a more definitive assessment of their relative potencies and for guiding future drug development efforts.
Pristinamycin IA: A Comparative Analysis of its Activity Against Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Pristinamycin IA against vancomycin-resistant Enterococci (VRE), a critical pathogen in healthcare settings. Data is presented alongside key alternative agents, Linezolid and Daptomycin, to offer a clear perspective on its potential therapeutic utility. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to support research and development efforts in the fight against antimicrobial resistance.
Executive Summary
Pristinamycin, a streptogramin antibiotic, is composed of two synergistic components: Pristinamycin IIA (a group A streptogramin) and this compound (a group B streptogramin). Together, they exhibit bactericidal activity by irreversibly binding to the bacterial 50S ribosomal subunit and inhibiting protein synthesis. While Pristinamycin shows potent activity against various Gram-positive bacteria, its efficacy against Enterococci is nuanced and species-dependent. Data largely focuses on the combination product, quinupristin-dalfopristin (a derivative of pristinamycin), which demonstrates greater activity against Enterococcus faecium than Enterococcus faecalis. This is primarily due to the intrinsic resistance of E. faecalis to group A streptogramins. This guide will focus on the available data for pristinamycin and its derivatives to evaluate its potential against VRE.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for quinupristin-dalfopristin (representing the pristinamycin class), linezolid, and daptomycin against VRE. It is important to note that data for pristinamycin alone against a large panel of VRE isolates is limited in the current literature.
Table 1: In Vitro Activity against Vancomycin-Resistant Enterococcus faecium (VREfm)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Quinupristin-Dalfopristin | 1 | 2 |
| Linezolid | 1-2 | 2-4 |
| Daptomycin | 2-4 | 4 |
Table 2: In Vitro Activity against Vancomycin-Resistant Enterococcus faecalis (VREfs)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Quinupristin-Dalfopristin | 2 | >16 |
| Linezolid | 1-2 | 2-4 |
| Daptomycin | 1 | 2 |
Note: Data is compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates.
Mechanism of Action and Resistance
Pristinamycin's bactericidal effect is a result of the synergistic action of its two components.
Resistance to pristinamycin in Enterococci can occur through several mechanisms:
-
E. faecalis Intrinsic Resistance: Possesses the lsaA gene, which confers intrinsic resistance to group A streptogramins like Pristinamycin IIA, thus antagonizing the synergistic bactericidal activity.
-
Target Site Modification: Methylation of the 23S rRNA target site can reduce the binding affinity of this compound.
-
Enzymatic Inactivation: Acetyltransferase enzymes can inactivate group A streptogramins.
-
Efflux Pumps: Active efflux of the antibiotic out of the bacterial cell can reduce its intracellular concentration.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for determining the in vitro activity of antimicrobial agents against VRE.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution:
This is a standard method for determining the MIC of an antimicrobial agent.
-
Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is typically used.
-
Inoculum: A standardized inoculum of the VRE isolate is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
2. Agar Dilution:
-
Serial dilutions of the antibiotic are incorporated into molten Mueller-Hinton agar.
-
A standardized suspension of the VRE isolate is then spotted onto the surface of the agar plates.
-
Plates are incubated under the same conditions as broth microdilution.
-
The MIC is the lowest concentration of the antibiotic that prevents the growth of a visible colony.
Time-Kill Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum's CFU/mL.
-
Bacteriostatic activity is generally defined as a <3-log10 reduction in the initial inoculum's CFU/mL.
Comparison with Alternatives
Linezolid: An oxazolidinone antibiotic, linezolid is generally bacteriostatic against Enterococci. It is available in both intravenous and oral formulations, making it a valuable option for long-term therapy. Resistance to linezolid in VRE is emerging but remains relatively low.
Daptomycin: A cyclic lipopeptide, daptomycin exhibits rapid, concentration-dependent bactericidal activity against Enterococci. It is only available as an intravenous formulation. The emergence of daptomycin resistance during therapy is a concern.
Conclusion
The available data suggests that pristinamycin, primarily through its derivative quinupristin in the combination product quinupristin-dalfopristin, demonstrates significant in vitro activity against vancomycin-resistant Enterococcus faecium. However, its utility against vancomycin-resistant Enterococcus faecalis is limited due to intrinsic resistance. When compared to other VRE-active agents, quinupristin-dalfopristin offers a potential therapeutic option, particularly for VREfm infections. Further research is warranted to fully elucidate the activity of this compound alone against a broader range of VRE isolates and to establish standardized testing methodologies. The choice of therapeutic agent for VRE infections should be guided by species identification, in vitro susceptibility testing, and clinical context.
A Spectroscopic Comparison of Pristinamycin IA and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective spectroscopic comparison of Pristinamycin IA and its derivatives. It provides a detailed analysis of their structural and electronic properties through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols.
This compound is a member of the streptogramin B family of antibiotics, which are cyclic depsipeptides.[1] It acts synergistically with pristinamycin IIA (a streptogramin A antibiotic) to inhibit protein synthesis in bacteria.[2] Derivatives of this compound are being developed to improve its solubility and efficacy. This guide focuses on a spectroscopic comparison of this compound with its halogenated derivatives, 6-chloropristinamycin I and 6-fluoropristinamycin I, and the semi-synthetic derivative, quinupristin.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and its Derivatives
| Compound | Solvent | Key Proton Signals | Reference |
| This compound | DMSO-d6 | The full ¹H NMR spectrum is available in the supplementary information of the cited reference. | [3] |
| 6-chloropristinamycin I | MeOD | The full ¹H NMR spectrum is available in the supplementary information of the cited reference. | [3] |
| 6-fluoropristinamycin I | DMSO-d6 | The full ¹H NMR spectrum is available in the supplementary information of the cited reference. | [3] |
| Quinupristin | - | Detailed ¹H NMR data not readily available in the searched literature. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and its Derivatives
| Compound | Solvent | Key Carbon Signals | Reference |
| This compound | DMSO-d6 | The full ¹³C NMR spectrum is available in the supplementary information of the cited reference. | [3] |
| 6-chloropristinamycin I | MeOD | The full ¹³C NMR spectrum is available in the supplementary information of the cited reference. | [3] |
| 6-fluoropristinamycin I | DMSO-d6 | The full ¹³C NMR spectrum is available in the supplementary information of the cited reference. | [3] |
| Quinupristin | - | Detailed ¹³C NMR data not readily available in the searched literature. |
Table 3: Mass Spectrometry Data for this compound and its Derivatives
| Compound | Ionization Method | Precursor Ion (m/z) | Key Fragments | Reference |
| This compound | HRESIMS (Positive Mode) | 867.4 | Distinct fragments are detailed in the supplementary information of the cited reference. | [3] |
| 6-chloropristinamycin I | HRESIMS (Positive Mode) | 901.4 | Fragments show a characteristic mass shift due to chlorination. | [3] |
| 6-fluoropristinamycin I | HRESIMS (Positive Mode) | 885.4 | Fragments show a characteristic mass shift due to fluorination. | [3] |
| Quinupristin | - | - | Data not readily available in the searched literature. |
Table 4: UV-Vis Spectroscopic Data for this compound and its Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| Pristinamycin | Water | 230 | [4] |
| This compound | Ethanol | 243, 260, 281, 303 | [5] |
| 6-chloropristinamycin I | - | UV spectrum available in the supplementary information of the cited reference. | [3] |
| 6-fluoropristinamycin I | - | UV spectrum available in the supplementary information of the cited reference. | [3] |
| Quinupristin | - | Data not readily available in the searched literature. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples of this compound and its derivatives are typically dissolved in a deuterated solvent such as DMSO-d6 or MeOD.[3]
-
Instrumentation: High-field NMR spectrometers (e.g., 700 MHz) are used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.[3]
-
Data Acquisition and Processing:
-
¹H NMR: Standard pulse sequences are used to acquire proton spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbon atoms. Chemical shifts are reported in ppm relative to the solvent peak.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the molecular structure.[3]
-
Mass Spectrometry (MS)
-
Sample Preparation: Samples are typically dissolved in a suitable solvent like methanol and introduced into the mass spectrometer.
-
Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a common technique for analyzing these compounds.[3]
-
Data Acquisition:
-
Ionization: ESI is a soft ionization technique suitable for large, non-volatile molecules like Pristinamycin and its derivatives.[3] Measurements are typically conducted in positive ion mode.[3]
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight) is used to determine the accurate mass of the precursor ion and its fragments.
-
Tandem MS (MS/MS): Fragmentation patterns are obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to elucidate the structure.[3]
-
UV-Vis Spectroscopy
-
Sample Preparation: A standard solution of the compound is prepared in a suitable solvent, such as water or ethanol.[4][5] A series of dilutions are then made to establish a concentration range for analysis.[4]
-
Instrumentation: A UV-Vis spectrophotometer is used to measure the absorbance of the solutions.
-
Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-400 nm).[4] The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve of absorbance versus concentration is plotted.[4]
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of this compound and its derivatives.
References
Comparative Efficacy of Pristinamycin IA and Other Antibiotics on Bacteria in Different Growth Phases
A comprehensive guide for researchers and drug development professionals on the bactericidal activity of Pristinamycin IA in comparison to Linezolid, Daptomycin, and Vancomycin against bacteria in logarithmic and stationary growth phases.
The effectiveness of an antibiotic can be significantly influenced by the metabolic state of the target bacteria. Actively dividing bacteria in the logarithmic (log) phase of growth are often more susceptible to antimicrobial agents than their counterparts in the stationary phase, which are characterized by slower metabolism and growth. This guide provides a comparative analysis of the bactericidal efficacy of this compound and other key antibiotics—Linezolid, Daptomycin, and Vancomycin—against bacteria in these distinct growth phases.
This guide summarizes the available quantitative data for the comparator antibiotics, details the experimental protocols used to generate such data, and provides visualizations to illustrate the underlying scientific principles and workflows.
Comparative Bactericidal Activity
The following table summarizes the bactericidal activity of Daptomycin, Linezolid, and Vancomycin against Staphylococcus aureus in logarithmic and stationary growth phases, as determined by time-kill assays. Bactericidal activity is generally defined as a ≥3-log10 reduction in the colony-forming units per milliliter (CFU/mL).
| Antibiotic | Bacterial Growth Phase | Concentration | Time to Achieve ≥3-log10 Reduction (Hours) | Reference |
| Daptomycin | Logarithmic | 2 µg/mL | < 1 | [3] |
| Stationary | 32 µg/mL | 24 | [3] | |
| Stationary | 100 µg/mL | 8 | [3] | |
| Linezolid | Logarithmic | Clinically Representative | > 24 (Bacteriostatic) | [4] |
| Stationary | Clinically Representative | > 24 (Bacteriostatic) | [4] | |
| Vancomycin | Logarithmic | Clinically Representative | ~ 24 | [4] |
| Stationary | Clinically Representative | > 24 | [4] | |
| Stationary | 100 µg/mL | No significant reduction at 24h | [3] |
Experimental Protocols
The data presented in this guide is primarily derived from time-kill assays. The following is a generalized protocol for conducting such an experiment to evaluate antibiotic efficacy against bacteria in different growth phases.
Preparation of Bacterial Cultures
Logarithmic Phase Culture:
-
A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth, typically corresponding to an optical density at 600 nm (OD600) of 0.2 to 0.5.[5]
-
The bacterial suspension is then diluted to the desired starting inoculum, usually around 5 x 10^5 CFU/mL.[5]
Stationary Phase Culture:
-
A bacterial culture is grown in a suitable broth medium at 37°C with shaking for an extended period (e.g., 18-24 hours) to ensure it has entered the stationary phase.[3]
-
The bacterial suspension is then diluted to the desired starting inoculum. For high-inoculum stationary phase experiments, the concentration can be as high as 10^8 to 10^9 CFU/mL.[6]
Time-Kill Assay
-
The prepared logarithmic or stationary phase bacterial culture is aliquoted into sterile tubes.
-
The antibiotic of interest is added to the test tubes at the desired concentrations (e.g., multiples of the Minimum Inhibitory Concentration - MIC). A growth control tube with no antibiotic is also included.
-
The tubes are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is withdrawn from each tube.[7]
-
The withdrawn sample is serially diluted in a sterile saline or buffer solution.
-
A small volume of each dilution is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar - TSA).[8]
-
The plates are incubated at 37°C for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.
-
The results are plotted as log10 CFU/mL versus time to generate time-kill curves.
Visualizations
Experimental Workflow for Time-Kill Assay
Caption: A flowchart illustrating the key steps in a time-kill assay experiment.
Signaling Pathway: this compound Mechanism of Action
Caption: The synergistic mechanism of action of Pristinamycin components.
References
- 1. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. Analysis of Vancomycin Population Susceptibility Profiles, Killing Activity, and Postantibiotic Effect against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pristinamycin IA: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Pristinamycin IA, ensuring laboratory safety and environmental protection.
This compound, a depsipeptide antibiotic belonging to the streptogramin B group, requires careful handling and disposal due to its potential environmental toxicity. As a compound classified as very toxic to aquatic life with long-lasting effects, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to mitigate ecological harm and prevent the proliferation of antibiotic-resistant microorganisms.[1] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of accidental exposure and ensures a safe laboratory environment.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation.[1][2] |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the compound.[1][2] An accessible safety shower and eyewash station are mandatory in the vicinity of the handling area.[1]
Step-by-Step Disposal Protocol
The primary method for rendering this compound inactive before final disposal is through chemical degradation, specifically by targeting the cyclic ester bond characteristic of streptogramin B antibiotics. Cleavage of this bond linearizes the molecule, leading to its inactivation. Studies on the parent compound, pristinamycin, have demonstrated significant degradation under both acidic and alkaline conditions.
Experimental Protocol: Chemical Inactivation via Hydrolysis
This protocol is based on the known susceptibility of pristinamycin to acid and base hydrolysis.
Materials:
-
This compound waste (solid or in solution)
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Appropriate sealed, chemically resistant waste container
-
pH indicator strips or a pH meter
Procedure:
-
Segregation and Collection: Collect all this compound waste, including unused stock solutions, contaminated media, and disposable equipment, in a designated and clearly labeled hazardous waste container.[3]
-
Solubilization (if necessary): If the waste is in solid form, dissolve it in a suitable solvent in which it is soluble, such as Dimethyl Sulfoxide (DMSO), before proceeding with hydrolysis.
-
Acid or Base Hydrolysis:
-
For Acid Hydrolysis: Slowly add 1 M HCl to the this compound waste solution until the pH is ≤ 2.
-
For Base Hydrolysis: Slowly add 1 M NaOH to the this compound waste solution until the pH is ≥ 12.
-
-
Reaction Time: Allow the solution to stand in a sealed container at room temperature for at least 24 hours to ensure complete hydrolysis and inactivation of the antibiotic.
-
Neutralization: After the inactivation period, carefully neutralize the solution by adding a base (if acidified) or an acid (if basified) until the pH is between 6 and 8. Monitor the pH using indicator strips or a pH meter.
-
Final Disposal: The neutralized, inactivated solution must be disposed of as hazardous chemical waste.[1] Transfer the solution to an approved hazardous waste container, ensuring it is properly sealed and labeled according to your institution's and local regulations.[1] Arrange for pickup and disposal by a certified hazardous waste management company.
Never dispose of this compound, either in its active or inactivated form, down the drain or in regular trash. [1]
Data Presentation
The following table summarizes the key parameters for the chemical inactivation of this compound.
| Parameter | Acid Hydrolysis | Base Hydrolysis |
| Reagent | 1 M Hydrochloric Acid (HCl) | 1 M Sodium Hydroxide (NaOH) |
| Target pH | ≤ 2 | ≥ 12 |
| Reaction Time | ≥ 24 hours | ≥ 24 hours |
| Temperature | Room Temperature | Room Temperature |
Disposal Workflow
The logical flow of the this compound disposal procedure is illustrated in the diagram below.
References
- 1. Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-base properties of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Pristinamycin IA
Essential Safety and Handling Guide for Pristinamycin IA
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
This compound is a macrolactone antibiotic that requires careful handling due to its potential hazards.[1][2][3] While some safety data sheets (SDS) classify it as not hazardous, others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4][5] Therefore, it is prudent to handle it with appropriate precautions.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin, and eye contact.[4][5][6]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves. |
| Body Protection | Impervious Clothing | A lab coat or gown made of a resistant material. |
| Respiratory Protection | Suitable Respirator | An N95 or higher-rated respirator is recommended, especially when handling the powder form.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Perform all handling of this compound powder in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet to avoid dust and aerosol formation.[4][6]
-
Ensure an accessible safety shower and eye wash station are nearby before beginning work.[4][5]
-
Wash hands thoroughly before donning PPE.
-
Wear all required PPE as specified in the table above.
-
Carefully weigh the required amount of this compound.
2. Dissolution (if applicable):
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
This compound can be dissolved in DMSO.[2]
-
Store solutions at -80°C.[4]
3. Experimental Use:
-
Keep containers tightly sealed when not in use.[4]
-
Avoid eating, drinking, or smoking in the handling area.[4]
-
If there is a risk of splashing, use a face shield in addition to safety goggles.[7]
4. Post-Handling:
-
Decontaminate all work surfaces and equipment that may have come into contact with this compound. A common decontamination method is scrubbing with alcohol.[4]
-
Remove PPE carefully to avoid self-contamination.
-
Dispose of all contaminated PPE and materials as hazardous waste.
-
Wash hands thoroughly after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, as it is very toxic to aquatic life.[4]
-
Unused Product: Dispose of unused this compound as hazardous chemical waste through an approved waste disposal plant.[4] Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Spills: In the event of a spill, evacuate the area if necessary. Wearing full PPE, contain the spill using an absorbent material like diatomite.[4] Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal.[4] Decontaminate the spill area with alcohol.[4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician for guidance.[4][5]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
